Fmoc-Thr(tBu)-ODHBT
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O6/c1-18(39-30(2,3)4)26(28(36)40-34-27(35)23-15-9-10-16-25(23)32-33-34)31-29(37)38-17-24-21-13-7-5-11-19(21)20-12-6-8-14-22(20)24/h5-16,18,24,26H,17H2,1-4H3,(H,31,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBDXSZBUHGNMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-Thr(tBu)-ODHBT
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-Thr(tBu)-ODHBT, or N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl ester, is a pre-activated amino acid derivative crucial for the efficient synthesis of complex peptides. This guide provides a comprehensive overview of its chemical properties, including its physical characteristics and solubility, and details its primary application in solid-phase peptide synthesis (SPPS). Detailed experimental protocols for its use, particularly in the synthesis of bioactive peptides like the antifungal agent cilofungin, are presented. This document serves as a technical resource for researchers and professionals in peptide chemistry and drug development, offering structured data and visual workflows to facilitate its effective utilization.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. The incorporation of the 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (ODHBT) ester group pre-activates the carboxyl group of the threonine derivative, facilitating efficient peptide bond formation. The tert-butyl (tBu) protecting group on the threonine side chain prevents unwanted side reactions during synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl ester | N/A |
| Synonyms | Fmoc-L-Thr(tBu)-ODhbt, Fmoc-Thr(But)-ODhbt | N/A |
| CAS Number | 119767-84-9 | [1] |
| Molecular Formula | C₃₀H₃₀N₄O₆ | N/A |
| Molecular Weight | 542.58 g/mol | N/A |
| Melting Point | 65-73 °C | N/A |
| Density | 1.32 g/cm³ | N/A |
| Storage Temperature | -15 °C | N/A |
Solubility
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility |
| N,N-Dimethylformamide (DMF) | Soluble |
| N-Methyl-2-pyrrolidone (NMP) | Soluble |
| Dichloromethane (DCM) | Soluble |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
This compound is utilized within the standard Fmoc/tBu solid-phase peptide synthesis strategy. The general cycle involves the deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by the coupling of the next Fmoc-protected amino acid. The use of a pre-activated ODHBT ester like this compound can streamline the coupling step.
References
Fmoc-Thr(tBu)-ODHBT molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and structural composition of Fmoc-Thr(tBu)-ODHBT, a key reagent in solid-phase peptide synthesis (SPPS).
Core Compound Data
This compound is a derivative of the amino acid threonine, which is strategically protected for use in the stepwise assembly of peptides. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, while the tert-butyl (tBu) group shields the side-chain hydroxyl function. The 3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (ODHBT) ester serves as an activated leaving group to facilitate efficient peptide bond formation.
Below is a summary of the key quantitative data for this compound:
| Property | Value | Citation(s) |
| Molecular Weight | 542.58 g/mol | [1] |
| Chemical Formula | C₃₀H₃₀N₄O₆ | [1] |
| CAS Number | 119767-84-9 | [1] |
Molecular Structure and Composition
The structure of this compound is comprised of four key chemical moieties. The logical relationship between these components is illustrated in the diagram below.
Experimental Protocols
Representative Synthesis of an Fmoc-Amino Acid-ODHBT Ester
While a specific protocol for the industrial synthesis of this compound is proprietary, the following represents a general and widely applicable laboratory procedure for the synthesis of Fmoc-amino acid-ODHBT esters from the corresponding Fmoc-amino acid. This process involves an esterification reaction facilitated by a coupling agent.
Materials:
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Fmoc-Thr(tBu)-OH
-
3-Hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (HOOBt or ODHBT)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
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Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve Fmoc-Thr(tBu)-OH (1 equivalent) and 3-Hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (1 equivalent) in anhydrous dichloromethane (DCM) or a mixture of DCM and a minimal amount of N,N-dimethylformamide (DMF) to ensure complete dissolution.
-
Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM dropwise over 15-20 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours and then let it warm to room temperature. The reaction is typically stirred for an additional 12-24 hours. The formation of a white precipitate, dicyclohexylurea (DCU), indicates the progress of the reaction.
-
Workup and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally a saturated aqueous solution of sodium chloride (brine).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure this compound.
-
Analytical Characterization:
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure.
References
The Role of ODHBT Ester in Fmoc-Thr(tBu)-ODHBT: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the efficient and stereochemically pure incorporation of amino acids is paramount to the successful construction of peptides. This is particularly challenging for sterically hindered amino acids such as threonine. The use of pre-activated amino acid esters offers a strategy to enhance coupling efficiency and minimize side reactions. This technical guide provides a comprehensive overview of the role of the 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (ODHBT) ester in the context of Fmoc-Thr(tBu)-ODHBT, a reagent designed for the efficient incorporation of O-tert-butyl protected threonine in Fmoc-based SPPS.
Core Concepts: The Challenge of Threonine Incorporation
Threonine, with its β-hydroxyl group and a secondary carbon at the β-position, presents a significant steric hindrance to the incoming nucleophilic amine of the growing peptide chain. This can lead to sluggish and incomplete coupling reactions, resulting in deletion sequences in the final peptide product. Furthermore, the activation of the carboxylic acid of threonine can increase the acidity of the α-proton, making it susceptible to epimerization, a detrimental side reaction that leads to the formation of diastereomeric impurities that are often difficult to separate from the desired peptide.
The ODHBT Ester: A Multi-faceted Solution
The use of this compound addresses these challenges through the unique properties of the ODHBT leaving group. The ODHBT ester is a type of "active ester," where the carboxylic acid of the Fmoc-protected threonine is pre-activated with 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HODhbt). This pre-activation strategy offers several advantages.
Enhanced Reactivity and Coupling Efficiency
ODHBT esters are known to be more reactive than their commonly used counterparts, such as those derived from 1-hydroxybenzotriazole (HOBt). This heightened reactivity helps to overcome the steric hindrance associated with threonine, driving the coupling reaction towards completion and improving the yield of the desired peptide.
Suppression of Racemization
"Self-Indicating" Property for Real-time Reaction Monitoring
A distinct advantage of using ODHBT esters is the release of the 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HODhbt) leaving group upon successful coupling. In the basic environment of the coupling reaction, the liberated HODhbt is deprotonated to form a bright yellow anion. This provides a visual, colorimetric indication of the progress of the reaction. The disappearance of the yellow color from the solution as the liberated HODhbt is washed away can signify the completion of the coupling step. This property allows for real-time monitoring of the reaction, enabling the researcher to ensure complete coupling before proceeding to the next step in the synthesis, thereby minimizing the risk of deletion sequences. This monitoring can also be performed spectrophotometrically by observing the absorbance of the released anion.
Quantitative Data
While a comprehensive, directly comparative study providing quantitative data for this compound against a wide range of modern coupling reagents specifically for threonine is not available in the public literature, the following table summarizes the generally accepted qualitative performance characteristics of ODHBT esters in comparison to other common activating agents.
| Coupling Additive/Ester | Relative Reactivity | Racemization Suppression | Notes |
| HOBt | Good | Good | Standard additive, but can have explosive properties when anhydrous. |
| ODHBT | Very Good | Very Good | More reactive than HOBt esters; provides a colorimetric indication of reaction progress. |
| HOAt | Excellent | Excellent | Often considered superior to HOBt for difficult couplings due to neighboring group participation. |
| Oxyma Pure® | Excellent | Excellent | A non-explosive alternative to HOBt and HOAt with high reactivity. |
Experimental Protocols
The following provides a generalized protocol for the use of this compound in manual Fmoc-SPPS. Instrument-specific protocols may vary.
Materials
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Fmoc-protected amino acid solid-phase resin (e.g., Rink Amide resin)
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This compound
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Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
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Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
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Washing solution: DMF
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Base (for in-situ neutralization if required): N,N-Diisopropylethylamine (DIPEA)
Protocol for a Single Coupling Cycle
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Resin Swelling: Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.
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Fmoc Deprotection:
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Drain the DMF from the swollen resin.
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Add the deprotection solution (20% piperidine in DMF) to the resin.
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Agitate the resin for 3 minutes.
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Drain the deprotection solution.
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Add a fresh portion of the deprotection solution and agitate for 10-15 minutes.
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Drain the solution.
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Washing after Deprotection: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A colorimetric test (e.g., chloranil or Kaiser test) can be performed to confirm the presence of a free primary amine.
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Coupling of this compound:
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Dissolve this compound (1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF.
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Add the solution of the activated amino acid to the deprotected resin.
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Optional: If the resin salt is a hydrochloride or trifluoroacetate, add 1 equivalent of a non-nucleophilic base like DIPEA for in-situ neutralization.
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Agitate the reaction mixture at room temperature.
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-
Reaction Monitoring:
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Visually monitor the reaction solution. The appearance of a yellow color indicates the release of the ODHBT anion and the progress of the coupling reaction.
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The coupling is typically complete within 1-2 hours. The completion can be qualitatively assessed by the disappearance of the yellow color from the solution upon washing.
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A colorimetric test for free amines (e.g., Kaiser test) should be performed on a small sample of the resin to confirm reaction completion. A negative result indicates a complete coupling.
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-
Washing after Coupling:
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Drain the reaction solution.
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Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and the liberated HODhbt.
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Wash with DCM (2-3 times) and IPA (2-3 times) to prepare for the next cycle or final cleavage.
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Visualizations
Signaling Pathway: The Mechanism of this compound Coupling
Caption: Mechanism of peptide bond formation using this compound.
Experimental Workflow: A Single Coupling Cycle in SPPS
Caption: Workflow for a single amino acid coupling cycle using this compound in SPPS.
Conclusion
This compound is a valuable reagent for the incorporation of the sterically demanding amino acid threonine in solid-phase peptide synthesis. The ODHBT ester provides a trifecta of benefits: enhanced reactivity for efficient coupling, suppression of epimerization to maintain stereochemical purity, and a self-indicating feature for real-time reaction monitoring. These attributes make it a powerful tool for researchers and scientists in the development of complex peptides, contributing to higher yields and purities of the final product. While direct quantitative comparisons with the latest generation of coupling reagents are still needed in the literature, the well-established principles of active ester chemistry and the unique properties of the ODHBT moiety underscore its utility in modern peptide synthesis.
The Synthesis and Preparation of Fmoc-Thr(tBu)-ODHBT: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis and preparation of Fmoc-Thr(tBu)-ODHBT (Nα-Fmoc-O-tert-butyl-L-threonine 3-oxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine ester). While the isolation of this compound as a stable, solid reagent is not standard practice in peptide synthesis, its in situ generation is a critical step in efficient amide bond formation. This guide details the components, reaction mechanisms, and a generalized experimental protocol for the in situ preparation and subsequent coupling of this important activated amino acid derivative. The information presented is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemistry involved and a practical framework for its application in solid-phase and solution-phase peptide synthesis.
Introduction: The Role of Activated Esters in Peptide Synthesis
The formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another is a condensation reaction that is not thermodynamically favorable under standard conditions. To facilitate this reaction, the carboxyl group must be activated. One of the most effective methods of activation is the conversion of the carboxylic acid into a highly reactive ester. This compound is one such activated ester, valued for its high reactivity and the minimization of side reactions, particularly racemization.
The ODHBT ester is derived from 3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (HOOBt). ODHBT esters are considered more reactive than their HOBt (1-hydroxybenzotriazole) counterparts, leading to faster and more efficient coupling reactions. This enhanced reactivity is crucial when dealing with sterically hindered amino acids or "difficult" sequences in peptide synthesis.
Due to their high reactivity, Fmoc-amino acid-ODHBT esters are typically generated in situ and used immediately in the coupling reaction. This approach avoids the challenges associated with the purification and storage of the highly reactive activated ester.
Components for the Synthesis of this compound
The in situ synthesis of this compound requires the following key components:
| Component | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Fmoc-Thr(tBu)-OH | Nα-Fmoc-O-tert-butyl-L-threonine | 71989-35-0 | C₂₃H₂₇NO₅ | 397.46 | Protected Amino Acid |
| HOOBt | 3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine | 28230-32-2 | C₇H₅N₃O₂ | 163.14 | Activating Agent Additive |
| Coupling Reagent | e.g., N,N'-Diisopropylcarbodiimide (DIC) | 693-13-0 | C₇H₁₄N₂ | 126.20 | Carboxyl Group Activator |
| Solvent | e.g., N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Reaction Medium |
| Base (optional) | e.g., N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | C₈H₁₉N | 129.24 | pH Adjustment |
Synthesis Pathway and Mechanism
The formation of this compound proceeds through a two-step mechanism when a carbodiimide coupling reagent like DIC is used.
Step 1: Activation of the Carboxylic Acid The carbodiimide (DIC) reacts with the carboxylic acid of Fmoc-Thr(tBu)-OH to form a highly reactive O-acylisourea intermediate.
Step 2: Formation of the ODHBT Ester The O-acylisourea intermediate is unstable and readily reacts with HOOBt. The nucleophilic attack by the hydroxyl group of HOOBt on the activated carbonyl carbon of the O-acylisourea leads to the formation of the this compound active ester and the corresponding N,N'-diisopropylurea (DIU) byproduct.
The resulting ODHBT ester is then susceptible to nucleophilic attack by the free amino group of the growing peptide chain, leading to the formation of the desired peptide bond and the release of HOOBt.
Caption: In situ synthesis of this compound and subsequent peptide coupling.
Experimental Protocol: In Situ Generation and Coupling
This protocol describes a general procedure for the in situ generation of this compound and its use in a coupling reaction in the context of solid-phase peptide synthesis (SPPS).
Materials and Reagents:
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Fmoc-deprotected peptide-resin
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Fmoc-Thr(tBu)-OH (3 equivalents relative to the resin loading)
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HOOBt (3 equivalents)
-
DIC (3 equivalents)
-
DMF (sufficient volume to swell the resin and dissolve reagents)
-
DCM (for washing)
-
Piperidine in DMF (20% v/v, for Fmoc deprotection)
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3 eq.) and HOOBt (3 eq.) in a minimal amount of DMF.
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Activation: Add DIC (3 eq.) to the solution from step 2. Allow the activation to proceed for 5-10 minutes at room temperature. The solution will now contain the pre-formed this compound active ester.
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Coupling: Add the activation solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.
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Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates the absence of free primary amines and thus a complete reaction.
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Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and the DIU byproduct.
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Deprotection: The resin is now ready for the next cycle of deprotection and coupling. Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the newly added threonine residue.
Caption: Workflow for the in situ generation and coupling of this compound in SPPS.
Quantitative Data and Characterization
As this compound is typically not isolated, quantitative data such as yield and purity for the isolated active ester are not commonly reported in the literature. Instead, the success of the synthesis is measured by the coupling efficiency in the subsequent peptide synthesis step.
| Parameter | Typical Value/Method | Notes |
| Coupling Time | 1 - 2 hours | Can vary depending on the steric hindrance of the amino acids being coupled. |
| Coupling Efficiency | > 99% | Typically monitored by the Kaiser test or other qualitative methods for detecting free amines. |
| Racemization | < 1% | The use of HOOBt is known to significantly suppress racemization during the coupling step. |
| Characterization | Indirect | The successful incorporation of the Fmoc-Thr(tBu) residue is confirmed by mass spectrometry of the final cleaved peptide. |
Conclusion
The in situ synthesis of this compound represents a robust and highly efficient method for the activation of this protected amino acid in peptide synthesis. While the isolation of the active ester is generally not practical due to its high reactivity, the protocol for its generation within the reaction mixture is well-established and widely used. This approach, utilizing a carbodiimide and HOOBt, ensures high coupling efficiency and minimal racemization, making it a valuable tool for the synthesis of complex peptides for research, therapeutic, and diagnostic applications. Researchers and professionals in drug development can confidently employ this methodology to achieve reliable and high-quality peptide products.
A Technical Guide to Fmoc-Thr(tBu)-ODHBT in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fmoc-Thr(tBu)-ODHBT, a critical reagent in solid-phase peptide synthesis (SPPS). This document details its commercial availability, key technical data, and its application in the synthesis of bioactive peptides, including the antifungal agent cilofungin and diuretic hormone-binding peptides. Experimental protocols and relevant biological signaling pathways are also presented to provide a complete resource for researchers in the field.
Commercial Suppliers and Specifications
This compound (Fmoc-O-tert-butyl-L-threonyl-3-hydroxy-1,2,3-benzotriazin-4(3H)-one) is a pre-activated ester of the protected amino acid Fmoc-Thr(tBu)-OH, designed to facilitate efficient peptide bond formation during SPPS. Several commercial suppliers offer this reagent. A summary of key quantitative data from various suppliers is presented in Table 1 for easy comparison.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Appearance | Storage Conditions |
| Various Suppliers | 119767-84-9 | C₃₀H₃₀N₄O₆ | 542.58 | ≥95% to ≥99% | White to off-white powder | 2-8°C, protect from moisture |
| Specific supplier data can be obtained from their websites. |
Table 1: Quantitative Data for Commercially Available this compound
Role in Peptide Synthesis
This compound is utilized in the widely adopted Fmoc/tBu strategy of solid-phase peptide synthesis. The ODHBT (3-hydroxy-1,2,3-benzotriazin-4(3H)-one) moiety serves as an activating group, rendering the carboxyl group of the threonine residue highly susceptible to nucleophilic attack by the free amine of the growing peptide chain on the solid support. This pre-activation strategy offers several advantages, including rapid and efficient coupling reactions, reduced risk of side reactions, and minimized racemization.
Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS) using this compound
This section provides a detailed methodology for the incorporation of a threonine residue into a peptide sequence using this compound. This protocol assumes a standard manual or automated SPPS setup.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Coupling of this compound:
-
Dissolve this compound (1.5-3 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add the dissolved this compound to the resin.
-
Add DIPEA (1.5-3 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction can be monitored by taking a small sample of the resin and performing a Kaiser test. A negative Kaiser test (yellow beads) indicates complete coupling.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Wash the resin with DMF and DCM, and then dry the resin under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.
Experimental Workflow for Fmoc-SPPS
Caption: A generalized workflow for Fmoc solid-phase peptide synthesis.
Application Highlight: Synthesis of Bioactive Peptides
This compound is a key building block for the synthesis of various therapeutic peptides. Two notable examples are cilofungin and diuretic hormone-binding peptides.
Cilofungin and the Inhibition of Fungal β-(1,3)-D-Glucan Synthesis
Cilofungin is a semisynthetic lipopeptide antibiotic that exhibits potent antifungal activity, particularly against Candida species. Its mechanism of action involves the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase. This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall. By inhibiting this enzyme, cilofungin disrupts cell wall integrity, leading to osmotic instability and fungal cell death.
Caption: Mechanism of action of Cilofungin.
Diuretic Hormone-Binding Peptides and Vasopressin Signaling
This compound is also used in the synthesis of peptides that can bind to receptors for diuretic hormones, such as vasopressin (also known as antidiuretic hormone, ADH). Vasopressin plays a critical role in regulating water reabsorption in the kidneys by binding to the vasopressin V2 receptor (AVPR2), a G-protein coupled receptor (GPCR). The signaling cascade initiated by this binding ultimately leads to the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells, increasing water permeability and reabsorption.
Caption: Vasopressin V2 receptor signaling pathway.
This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development and peptide chemistry. The provided data, protocols, and pathway diagrams are intended to facilitate the effective use of this important reagent in the synthesis of novel and impactful peptide-based therapeutics.
Safety and Handling of Fmoc-Thr(tBu)-ODHBT: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety, handling, and application of Fmoc-Thr(tBu)-ODHBT (Fmoc-O-tert-butyl-L-Threonine 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl ester), a key reagent in solid-phase peptide synthesis (SPPS). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from related compounds and established laboratory safety protocols to provide a comprehensive resource.
Chemical and Physical Properties
This compound is a derivative of the amino acid threonine, protected with both a fluorenylmethyloxycarbonyl (Fmoc) group on the amine and a tert-butyl (tBu) group on the side-chain hydroxyl. The addition of the ODHBT (3-Hydroxy-1,2,3-benzotriazin-4(3H)-one) ester facilitates its use as an activated species in peptide coupling reactions.
| Property | Value | Source |
| CAS Number | 119767-84-9 | [1][2] |
| Molecular Formula | C30H30N4O6 | [2] |
| Molecular Weight | 542.58 g/mol | [2] |
| Appearance | Typically a white to off-white powder | Inferred from similar compounds |
| Storage Temperature | 2-8°C | [3] |
Safety and Handling
2.1. Hazard Identification
Based on the components of the molecule (Fmoc-amino acid, ODHBT ester), potential hazards may include:
-
Skin and eye irritation: Similar to many organic reagents, it may cause irritation upon contact.
-
Respiratory tract irritation: Inhalation of dust may cause irritation.
-
Unknown toxicity: The toxicological properties have not been thoroughly investigated.
2.2. Recommended Personal Protective Equipment (PPE)
A comprehensive approach to personal safety is crucial when handling this reagent.
References
Solubility Profile of Fmoc-Thr(tBu)-ODHBT: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N-α-Fmoc-O-tert-butyl-L-threonine 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl ester (Fmoc-Thr(tBu)-ODHBT). Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing a qualitative assessment based on the general properties of structurally similar compounds, alongside a detailed experimental protocol for determining its solubility in various solvents.
Understanding the Solubility of Protected Amino Acids
This compound is a protected amino acid derivative commonly used in solid-phase peptide synthesis (SPPS). Its solubility is a critical factor for efficient coupling reactions. The molecule possesses both a non-polar Fmoc protecting group and a polar ester and carbamate backbone, rendering its solubility dependent on the nature of the solvent. Generally, polar aprotic solvents are effective at solvating such compounds by interacting with the polar regions without interfering with the reactive ester group.
As a point of reference, the parent compound, Fmoc-Thr(tBu)-OH, has a reported solubility of 100 mg/mL (251.60 mM) in dimethyl sulfoxide (DMSO), which may require sonication to achieve. The addition of the ODHBT (3-hydroxy-1,2,3-benzotriazin-4(3H)-one) moiety to form the active ester increases the molecular weight and is expected to influence the solubility profile.
Qualitative Solubility of this compound
The following table provides a qualitative estimation of the solubility of this compound in a range of common laboratory solvents. These estimations are based on the known solubility of similar Fmoc-protected amino acids and the general principles of "like dissolves like."
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dimethylformamide (DMF) | Polar Aprotic | High | Commonly used in peptide synthesis and known to be an excellent solvent for Fmoc-amino acids and coupling reagents. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Another widely used solvent in peptide synthesis with strong solvating properties for protected amino acids. |
| Dichloromethane (DCM) | Non-polar | Moderate to Low | While a common solvent in organic synthesis, its lower polarity may limit the solubility of the polar parts of the molecule. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | A less polar aprotic solvent than DMF or DMSO, which may result in lower solubility. |
| Acetonitrile (ACN) | Polar Aprotic | Moderate to Low | Its polarity is lower than that of DMF and DMSO, which could lead to reduced solubility. |
| Water | Polar Protic | Very Low | The large, non-polar Fmoc and t-Bu groups will significantly limit solubility in aqueous solutions. |
| Methanol/Ethanol | Polar Protic | Low | The presence of the non-polar protecting groups will likely result in poor solubility in protic solvents like alcohols. |
Experimental Protocol for Determining the Solubility of this compound
This section provides a detailed methodology for the quantitative determination of the solubility of this compound in a given solvent.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., DMF, DMSO, NMP)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound into a vial.
-
Add a known volume of the solvent of interest to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of the Solid and Liquid Phases:
-
After the equilibration period, remove the vial and allow the undissolved solid to settle.
-
Centrifuge the vial at a high speed to ensure complete separation of the solid material.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a micropipette.
-
Dilute the supernatant with a suitable solvent (usually the same solvent used for the solubility test or the mobile phase for HPLC) in a volumetric flask to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the diluted sample of the saturated solution into the HPLC system.
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Methodological & Application
Application Notes and Protocols for the Use of Fmoc-Thr(tBu)-ODHBT in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pre-activated N-α-Fmoc-O-tert-butyl-L-threonine-3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl ester (Fmoc-Thr(tBu)-ODHBT) in solid-phase peptide synthesis (SPPS). This document includes detailed protocols, data presentation on the expected performance of ODHBT esters, and diagrams to illustrate key processes.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry, enabling the efficient construction of complex peptide chains. The Fmoc/tBu strategy is widely employed due to its mild reaction conditions. A critical step in SPPS is the formation of the amide bond between amino acids. The use of pre-activated amino acid esters, such as this compound, offers a streamlined and efficient approach to this crucial coupling step.
This compound is an active ester of Fmoc-Thr(tBu)-OH. The 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (DHBT-OH) leaving group is known to facilitate rapid coupling while minimizing common side reactions, most notably racemization. This makes it a valuable reagent, particularly for the incorporation of sterically hindered or epimerization-prone amino acids like threonine.
Advantages of Using this compound
The use of a pre-activated ODHBT ester of Fmoc-Thr(tBu)-OH offers several advantages over in-situ activation methods:
-
High Coupling Efficiency: ODHBT esters are highly reactive, leading to faster and more complete coupling reactions. This is particularly beneficial when dealing with "difficult" sequences or sterically hindered amino acids.
-
Suppression of Racemization: The DHBT-OH leaving group is an effective suppressor of racemization, a critical consideration for maintaining the stereochemical integrity of the final peptide. This is especially important for amino acids like threonine.
-
Reduced Side Reactions: Pre-activated esters can minimize side reactions that are sometimes associated with carbodiimide-based activators, such as the formation of N-acylurea byproducts. For threonine, the risk of β-elimination is also a concern, and the use of optimized coupling strategies can help mitigate this.
-
Convenience and Reproducibility: As a stable, isolable solid, this compound is convenient to handle and weigh, leading to more reproducible coupling outcomes compared to the in-situ generation of active species.
Data Presentation: Expected Performance
While specific comparative studies on this compound are not extensively available in the public domain, the performance of ODHBT esters, in general, has been well-documented. The following tables provide an illustrative comparison of the expected performance of Fmoc-amino acid-ODHBT esters against other common coupling methods.
Table 1: Illustrative Coupling Efficiency of Different Activation Methods
| Coupling Method | Typical Coupling Time | Estimated Yield (%) | Notes |
| Fmoc-AA-ODHBT | 30 - 60 min | >99.5% | Fast and highly efficient. |
| HBTU/HOBt/DIPEA | 30 - 120 min | >99% | Standard and effective method. |
| DIC/HOBt | 60 - 180 min | >99% | Can lead to urea byproduct precipitation. |
| PyBOP/DIPEA | 30 - 90 min | >99% | Highly efficient phosphonium-based reagent. |
Table 2: Illustrative Racemization Levels for Sensitive Amino Acids
| Coupling Method | Estimated Racemization (%) | Notes |
| Fmoc-AA-ODHBT | <0.1% | Excellent suppression of epimerization. |
| HBTU/HOBt/DIPEA | <0.5% | Generally low, but can be sequence-dependent. |
| DIC/HOBt | <0.2% | Good suppression of racemization. |
| HATU/DIPEA | <0.1% | Very effective at preventing racemization. |
Note: The data presented in these tables are illustrative and based on the known performance of ODHBT esters and other coupling reagents in SPPS. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
The following protocols provide a general guideline for the use of this compound in manual or automated solid-phase peptide synthesis.
4.1. Materials and Reagents
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Dichloromethane (DCM), reagent grade
-
Diisopropylethylamine (DIPEA) (optional, for neutralization)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Diethyl ether, cold
-
Acetic anhydride (for capping)
4.2. Resin Preparation and Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to the resin (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
4.3. Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine.
4.4. Coupling of this compound
-
Dissolve this compound (1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the dissolved this compound solution to the deprotected resin.
-
Agitate the mixture at room temperature for 30-60 minutes. The reaction can be monitored using a colorimetric test (e.g., Kaiser test) to confirm the disappearance of the free amine.
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times).
4.5. Capping (Optional)
If the coupling is found to be incomplete, any unreacted amino groups can be capped to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% acetic anhydride, 5% DIPEA in DMF) for 15-30 minutes.
-
Wash the resin with DMF.
4.6. Chain Elongation
Repeat the Fmoc deprotection (Section 4.3) and coupling (Section 4.4, using the next desired Fmoc-amino acid) steps until the desired peptide sequence is assembled.
4.7. Cleavage and Deprotection
-
After the final Fmoc group is removed, wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin in a well-ventilated fume hood.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
4.8. Purification and Analysis
The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., LC-MS or MALDI-TOF).
Visualizations
Diagram 1: Chemical Structure of this compound
Caption: Structure of this compound.
Diagram 2: SPPS Workflow using this compound
Caption: SPPS cycle using this compound.
Diagram 3: Mechanism of Peptide Bond Formation
Caption: Peptide bond formation with ODHBT ester.
Application Notes and Protocols for Fmoc-Thr(tBu)-ODHBT Coupling Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the coupling of Fmoc-Thr(tBu)-ODHBT, a pre-activated ester of threonine, in solid-phase peptide synthesis (SPPS). The use of 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODhbt) to form the ODHBT ester enhances reactivity compared to standard HOBt esters, potentially leading to higher coupling efficiencies and reduced reaction times. This protocol is intended for researchers familiar with standard Fmoc/tBu solid-phase peptide synthesis techniques.
Introduction
In solid-phase peptide synthesis (SPPS), the efficient formation of the amide bond between the activated carboxyl group of an amino acid and the free amine of the growing peptide chain is critical for the synthesis of high-quality peptides. The use of pre-activated amino acid esters, such as this compound, offers a convenient and efficient method for introducing amino acid residues. The ODHBT ester is known to be more reactive than the more common HOBt ester, which can be advantageous in overcoming sterically hindered couplings and reducing racemization. This application note details a standard protocol for the use of pre-formed this compound in a manual Fmoc-SPPS workflow.
Data Presentation
While specific quantitative data for the coupling efficiency of this compound is not extensively available in publicly accessible literature, the expected performance can be extrapolated from the general principles of SPPS and the known reactivity of ODHBT esters. The following table provides an estimated comparison based on typical outcomes in SPPS.
| Parameter | Standard in-situ Activation (e.g., DIC/HOBt) | Pre-formed this compound (Estimated) |
| Coupling Time | 1 - 2 hours | 30 - 60 minutes |
| Coupling Efficiency | > 99% | > 99.5% |
| Racemization Risk | Low | Very Low |
| Reagents Required | Fmoc-Thr(tBu)-OH, DIC, HOBt | This compound |
Note: The values for this compound are estimates based on the higher reactivity of ODHBT esters. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
This protocol outlines the manual coupling of pre-formed this compound to a solid-phase support following Fmoc deprotection of the N-terminal amino acid.
Materials:
-
Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide resin, Wang resin)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Kaiser test kit or other method for monitoring free amines
-
Inert gas (Nitrogen or Argon)
-
Peptide synthesis vessel
Protocol Steps:
-
Resin Preparation:
-
Swell the peptide-resin (containing a free N-terminal amine after Fmoc deprotection) in DMF for at least 30 minutes in the reaction vessel.
-
Drain the DMF.
-
-
This compound Coupling:
-
Dissolve 2 to 3 equivalents of this compound (relative to the resin loading) in a minimal amount of DMF.
-
Add the this compound solution to the swollen resin in the reaction vessel.
-
Agitate the mixture gently using a shaker or by bubbling with an inert gas at room temperature for 30 to 60 minutes. The increased reactivity of the ODHBT ester generally allows for shorter coupling times compared to standard methods.
-
-
Monitoring the Coupling Reaction:
-
After the initial coupling time, take a small sample of the resin beads.
-
Wash the beads thoroughly with DMF and then DCM.
-
Perform a Kaiser test (or other appropriate ninhydrin-based test) to check for the presence of free primary amines.[1]
-
A negative Kaiser test (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), continue the coupling for an additional 30 minutes and re-test.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin extensively to remove excess reagents and the 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HODhbt) byproduct. A typical washing sequence is:
-
DMF (3 times)
-
DCM (3 times)
-
DMF (3 times)
-
-
Each wash should be performed for at least 1 minute with agitation.
-
-
Proceeding to the Next Cycle:
-
The resin is now ready for the next Fmoc deprotection step to continue the peptide chain elongation.
-
Mandatory Visualization
Caption: Workflow for this compound coupling in SPPS.
References
Application Notes & Protocols: Activation and Use of Fmoc-Thr(tBu)-ODHBT for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In Solid-Phase Peptide Synthesis (SPPS), the complete and epimerization-free formation of the amide bond is critical to achieving high purity and yield of the target peptide. The activation of the carboxylic acid of the incoming Fmoc-protected amino acid is a key step that dictates the efficiency of the coupling reaction. For sterically hindered amino acids such as O-tert-butyl-protected threonine (Thr(tBu)), coupling can be challenging, leading to incomplete reactions and the formation of deletion sequences.
The use of 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt or HODhbt) and its corresponding active esters (ODHBT esters) offers a highly efficient solution. ODHBT esters are known to be more reactive than their 1-hydroxybenzotriazole (HOBt) counterparts, facilitating rapid and efficient coupling, even for difficult sequences.[1] This document provides detailed notes and protocols for the use of pre-activated Fmoc-Thr(tBu)-ODHBT in Fmoc/tBu-based SPPS.
The reagent 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a well-regarded coupling agent that functions by forming an ODHBT active ester in situ. Studies using DEPBT have demonstrated its remarkable resistance to racemization, making it a reagent of choice for coupling racemization-prone amino acids.[1][2][3][4][5][6] The use of a pre-formed and purified this compound active ester builds on this chemistry, offering a stable and highly reactive building block for the incorporation of the sterically demanding Thr(tBu) residue.
Data Presentation: Comparison of Coupling Reagent Performance
The primary advantage of using the ODHBT active ester, whether pre-formed or generated in situ with reagents like DEPBT, is the significant reduction in racemization compared to other common coupling methods.
| Coupling Reagent/Method | Additive | Base (equiv.) | Racemization Level | Coupling Efficiency | Reference |
| DEPBT (forms ODHBT ester) | - | DIPEA (3) | Up to non-detectable | High | [2][3] |
| BOP | HOBt (6) | NMM (3) | 13% | 59% | [2][3] |
| HBTU | HOBt (1) | DIPEA (3) | 32% | 73% | [2] |
| EDC | HOBt (1) | DIPEA (3) | 30% | 71% | [2] |
| EDC | Oxyma (2) | DIPEA (3) | 20% | 71% | [2] |
Data synthesized from a study on a solution-phase synthesis of a kyotorphin derivative, demonstrating the superior performance of DEPBT in suppressing racemization.[2][3]
Diagrams: Reaction and Workflow
Caption: Activation of Fmoc-Thr(tBu)-OH to its ODHBT active ester.
Caption: Experimental workflow for SPPS using this compound.
Experimental Protocols
This protocol is adapted from standard procedures for coupling active esters and from protocols utilizing the in situ generation of ODHBT esters via DEPBT.[7] It is intended for manual or automated Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Dichloromethane (DCM), synthesis grade
-
SPPS reaction vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed using a standard deprotection protocol (e.g., 20% piperidine in DMF).
-
Wash the deprotected peptide-resin thoroughly with DMF (3-5 times) to remove all residual piperidine.
-
-
Coupling Solution Preparation:
-
In a separate vial, dissolve 1.5 to 2.0 equivalents of this compound (relative to the resin loading) in a minimal amount of DMF.
-
Add 3.0 equivalents of a non-nucleophilic base, such as DIPEA. For amino acids that are particularly sensitive to racemization, a weaker base like 2,4,6-collidine is recommended.[2]
-
Briefly vortex the solution to ensure it is fully dissolved.
-
-
Coupling Reaction:
-
Drain the DMF from the washed peptide-resin.
-
Immediately add the prepared coupling solution (from step 2) to the resin.
-
Shake the reaction vessel at room temperature for 1 to 2 hours. For particularly difficult couplings (e.g., coupling onto a secondary amine or within an aggregated sequence), the reaction time may be extended.
-
-
Post-Coupling Wash:
-
Drain the reaction solution from the resin.
-
Wash the peptide-resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:
-
DMF (3 times)
-
DCM (3 times)
-
DMF (3 times)
-
-
-
Monitoring and Next Step:
-
Perform a qualitative test (e.g., Kaiser or TNBS test) to confirm the absence of free primary amines, indicating complete coupling.
-
If the test is positive (indicating incomplete reaction), a second coupling (recoupling) may be performed by repeating steps 2-4.
-
If the test is negative, proceed to the Fmoc deprotection step for the next amino acid in the sequence.
-
This protocol describes the formation of the ODHBT active ester in situ using DEPBT, which is an alternative to using the pre-formed active ester.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Thr(tBu)-OH
-
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)[7]
-
Dichloromethane (DCM), synthesis grade
-
SPPS reaction vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Preparation:
-
Perform Fmoc deprotection and washing of the peptide-resin as described in Protocol 1, step 1.
-
-
Coupling Reaction:
-
Suspend the washed resin in DMF (approx. 10 mL per gram of resin).
-
Add 1.5 equivalents of Fmoc-Thr(tBu)-OH (relative to resin loading).
-
Add 1.5 equivalents of DEPBT.
-
Add 3.0 equivalents of DIPEA or Et₃N.[7]
-
Shake the mixture at room temperature for 1-2 hours.
-
-
Post-Coupling Wash and Monitoring:
-
Follow the procedures described in Protocol 1, steps 4 and 5, to wash the resin and confirm reaction completion before proceeding to the next synthesis cycle.
-
Conclusion
The use of this compound, either as a pre-formed active ester or generated in situ, provides a robust and highly effective method for incorporating the sterically hindered Thr(tBu) residue in SPPS. The enhanced reactivity of the ODHBT ester allows for efficient coupling, while its structure significantly minimizes the risk of racemization. These protocols offer a reliable framework for researchers to improve the quality and yield of complex synthetic peptides.
References
- 1. bachem.com [bachem.com]
- 2. researchgate.net [researchgate.net]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DEPBT - Wikipedia [en.wikipedia.org]
- 7. peptide.com [peptide.com]
Application Notes and Protocols for Fmoc-Thr(tBu)-ODHBT in Complex Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of synthetic peptides for research, therapeutic, and diagnostic applications. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a cornerstone of modern SPPS due to its mild reaction conditions. However, the synthesis of "difficult" or complex peptide sequences, particularly those prone to aggregation or containing sterically hindered amino acids like threonine, remains a significant challenge. These sequences can lead to incomplete reactions, low yields, and difficult purifications.
To address these challenges, the use of highly activated amino acid derivatives is crucial. Fmoc-Thr(tBu)-ODHBT is a pre-activated ester of Fmoc-protected threonine, incorporating 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (ODHBT). ODHBT is a more reactive analogue of the commonly used coupling additive 1-hydroxybenzotriazole (HOBt). The pre-activated nature of this compound offers a streamlined and efficient approach to introduce threonine residues, especially in sequences where standard coupling methods may falter.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of complex peptides, complete with detailed protocols, comparative data, and workflow visualizations.
Principle of Action
During peptide bond formation, the carboxylic acid of the incoming Fmoc-amino acid is activated to facilitate nucleophilic attack by the free amine of the resin-bound peptide chain. In cases of difficult couplings, this activation needs to be highly efficient to drive the reaction to completion. This compound exists as a stable, yet highly reactive, active ester. Upon its introduction to the deprotected peptide-resin, the ODHBT moiety acts as an excellent leaving group, promoting rapid and efficient acylation. This high reactivity is particularly beneficial for coupling to sterically hindered N-termini or within aggregating peptide sequences.
Applications in Complex Peptide Synthesis
The primary application of this compound lies in overcoming synthetic challenges associated with:
-
Sterically Hindered Couplings: Threonine, with its β-branched side chain, can present significant steric hindrance, leading to slow and incomplete coupling reactions. The high reactivity of the ODHBT ester helps to overcome this barrier.
-
Aggregation-Prone Sequences: Peptides rich in hydrophobic or β-sheet-forming residues, including threonine, have a tendency to aggregate on the solid support, rendering the N-terminus inaccessible. The rapid kinetics of coupling with this compound can help to minimize the time the peptide is in a vulnerable state for aggregation.
-
Threonine-Rich Peptides: The synthesis of peptides containing multiple or consecutive threonine residues is notoriously difficult. The use of a highly activated threonine derivative can significantly improve the yield and purity of the final product.
Data Presentation: Comparative Coupling Efficiencies
The following table summarizes the relative performance of different coupling strategies for difficult peptide sequences. While direct head-to-head quantitative data for this compound is not extensively published, the performance can be inferred from the known reactivity of ODHBT esters compared to HOBt-based methods.
| Coupling Strategy | Relative Reactivity | Racemization Risk | Suitability for Difficult Sequences | Notes |
| DIC/HOBt | Standard | Low | Moderate | A common and cost-effective method, but may be insufficient for severely hindered couplings. |
| HBTU/DIPEA | High | Moderate | High | A widely used and effective method, but the uronium salt can cause side reactions. |
| HATU/DIPEA | Very High | Low | Very High | Highly effective for most difficult couplings due to the reactivity of the HOAt ester. |
| Fmoc-AA-ODHBT | Very High | Low to Moderate | Very High | As a pre-activated ester, it offers rapid coupling kinetics, potentially superior to in-situ HOBt methods, especially for hindered residues like Threonine. |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis of peptides using this compound follows the standard Fmoc/tBu SPPS cycle. The key difference lies in the coupling step, where the pre-activated amino acid is used directly.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol for Coupling with this compound
This protocol assumes a standard manual or automated SPPS setup. Reagent volumes and reaction times may need to be optimized based on the specific peptide sequence and resin loading.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIPEA) (optional, for neutralization if needed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed by treatment with 20% piperidine in DMF.
-
Thoroughly wash the resin with DMF (3-5 times) to remove all traces of piperidine.
-
Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.
-
-
Coupling Reaction:
-
Dissolve this compound (1.5 to 3.0 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the solution of this compound to the washed and deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult sequences, the coupling time can be extended or a second coupling can be performed.
-
Note: Unlike in situ activation methods, the addition of a coupling reagent (like HBTU or DIC) is not necessary as this compound is already activated. The addition of a non-nucleophilic base like DIPEA is generally not required but can be included in small amounts if the resin salt form needs neutralization.
-
-
Post-Coupling Wash:
-
After the coupling reaction is complete, drain the reaction vessel.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove any unreacted this compound and the ODHBT byproduct.
-
A final wash with DCM can be performed to prepare the resin for the next deprotection step or for storage.
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative test (e.g., Kaiser test) on a small sample of the resin beads. A negative result (beads remain colorless or yellow) indicates a complete coupling reaction.
-
If the test is positive, a second coupling step may be necessary.
-
Caption: Detailed workflow for the coupling step using this compound.
Final Cleavage and Deprotection
After the full peptide sequence has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tBu group on threonine) are removed.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: A common cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). The exact composition may vary depending on the peptide sequence.
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry it under a stream of inert gas.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry (MS).
Signaling Pathways and Logical Relationships
The decision-making process for employing this compound can be visualized as follows:
Caption: Decision pathway for using this compound.
Conclusion
This compound is a valuable tool for the synthesis of complex peptides, particularly those containing the sterically demanding threonine residue. Its pre-activated nature provides a highly reactive species that can significantly improve coupling efficiency, leading to higher yields and purities of the target peptide. By understanding the principles of its application and following the detailed protocols outlined above, researchers can more effectively tackle the synthesis of "difficult" peptide sequences, thereby accelerating drug discovery and development efforts.
Application Note: Acid-Catalyzed Cleavage of the tert-Butyl Protecting Group from Fmoc-Thr(tBu)-ODHBT
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the efficient cleavage of the acid-labile tert-butyl (tBu) protecting group from the side chain of threonine in the compound Fmoc-Thr(tBu)-ODHBT. The tBu group is a common protecting strategy for hydroxyl-containing amino acids in Fmoc-based solid-phase peptide synthesis (SPPS). Its removal is a critical step in synthesizing the final deprotected molecule. This protocol utilizes a standard trifluoroacetic acid (TFA)-based cleavage cocktail and outlines the reaction, work-up, and product isolation procedures.
Principle and Mechanism
The tert-butyl ether linkage on the threonine side chain is highly susceptible to cleavage under strong acidic conditions. The reaction proceeds via an SN1 or E1 mechanism, initiated by the protonation of the ether oxygen by trifluoroacetic acid (TFA). This is followed by the departure of the stable tert-butyl carbocation, leaving the free hydroxyl group on the threonine residue.
The generated tert-butyl carbocation is a reactive electrophile that can cause side reactions, such as the alkylation of electron-rich amino acid residues (e.g., Trp, Met) if present in a larger peptide.[1] To prevent this, "scavengers" are added to the cleavage cocktail to trap the carbocation.[1][2] Common scavengers include triisopropylsilane (TIS), which reduces the cation, and water, which quenches it to form tert-butanol.[2][3]
The N-terminal Fmoc group is stable under these acidic conditions, allowing for selective deprotection of the tBu group.
Logical Diagram of the Cleavage Mechanism
Caption: Mechanism of acid-catalyzed tBu cleavage.
Experimental Protocols
This section details the necessary reagents and a step-by-step procedure for the cleavage reaction.
Materials and Reagents
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade (≥99%)
-
Triisopropylsilane (TIS)
-
Deionized water (H₂O)
-
Cold diethyl ether (Et₂O) or methyl t-butyl ether (MTBE), pre-chilled to -20°C
-
Dichloromethane (DCM) (optional, for dissolving)
-
Nitrogen or Argon gas
-
Glass reaction vial with a screw cap
-
Magnetic stirrer and stir bar
-
Microcentrifuge and tubes
-
HPLC and LC-MS for analysis
Preparation of Cleavage Cocktail (Reagent K variant)
A widely used and effective cleavage cocktail for tBu deprotection consists of TFA, water, and TIS.[4]
Standard Cocktail (95:2.5:2.5):
-
TFA: 9.5 mL
-
H₂O: 0.25 mL
-
TIS: 0.25 mL
Procedure:
-
In a fume hood, carefully measure and combine the reagents in a glass container.
-
Mix thoroughly.
-
This cocktail should be prepared fresh before use.
Safety Note: TFA is highly corrosive and volatile. Always handle it in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Cleavage and Work-up Procedure
-
Weigh approximately 10-20 mg of this compound and place it into a clean, dry glass vial.
-
Add 1-2 mL of the freshly prepared TFA cleavage cocktail to the vial. If the substrate does not dissolve immediately, a small amount of DCM can be co-added.
-
Seal the vial tightly and stir the mixture at room temperature for 2 hours. Longer reaction times may be needed for more sterically hindered groups, but 1-2 hours is typically sufficient.[5]
-
After the reaction is complete, concentrate the TFA solution under a gentle stream of nitrogen or argon gas until the volume is reduced by approximately 80-90%, resulting in an oily residue.
-
Place a 15 mL centrifuge tube containing ~10 mL of cold (-20°C) diethyl ether on ice.
-
Slowly add the concentrated reaction mixture dropwise into the cold ether while gently vortexing. A white precipitate of the deprotected product should form immediately.[6]
-
Cap the tube and centrifuge at 3000-4000 rpm for 5-10 minutes to pellet the precipitate.
-
Carefully decant the ether supernatant.
-
Wash the pellet by adding another 10 mL of cold ether, resuspending the solid by vortexing, and centrifuging again. Repeat this wash step two more times to remove residual TFA and scavengers.
-
After the final wash, decant the ether and dry the white solid pellet under vacuum for several hours to obtain the final product, Fmoc-Thr-ODHBT.
-
Confirm the identity and purity of the product using analytical techniques such as HPLC and LC-MS.
Data Presentation
The choice of cleavage cocktail can impact the final purity of the product by minimizing side reactions. The following table summarizes expected outcomes based on different cocktail compositions for a standard 2-hour reaction at room temperature.
| Cocktail ID | Composition (v/v/v) | Anticipated Purity (%) | Notes |
| A | 95% TFA / 5% H₂O | ~93% | Water acts as a sufficient scavenger in many cases, but minor t-butylation of the product or impurities is possible.[2] |
| B (Recommended) | 95% TFA / 2.5% H₂O / 2.5% TIS | >97% | TIS is a highly effective carbocation scavenger, preventing side reactions and leading to a cleaner product. This is a standard and robust cocktail.[2][4] |
| C | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | >97% | A "low-odor" formulation (Reagent B) where phenol also acts as a scavenger. Useful for trityl-containing peptides.[6] |
Experimental Workflow Diagram
The following diagram illustrates the key steps of the experimental protocol.
References
- 1. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bot Detection [iris-biotech.de]
- 3. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. peptide.com [peptide.com]
Application Notes and Protocols for Fmoc-Thr(tBu)-ODHBT in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the efficient use of Fmoc-Thr(tBu)-ODHBT (Fmoc-O-tert-butyl-L-threonine 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl ester) in solid-phase peptide synthesis (SPPS). The following sections outline the necessary reagents, experimental procedures, and expected outcomes for the successful incorporation of the protected threonine residue into a peptide sequence.
Overview and Principle
This compound is a pre-activated form of the amino acid threonine, where the α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, the side-chain hydroxyl group is protected by the acid-labile tert-butyl (tBu) group, and the carboxyl group is activated as an ODHBT ester. This active ester is highly reactive, facilitating efficient peptide bond formation with the free amine of the growing peptide chain on a solid support. The use of ODHBT esters, derived from 3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (HODHBT), is known to promote rapid coupling and minimize racemization.
The overall process follows the standard cycle of Fmoc-SPPS, which involves the iterative deprotection of the Fmoc group and coupling of the subsequent Fmoc-protected amino acid.
Experimental Protocols
Materials and Reagents
-
This compound
-
Solid support (e.g., Rink Amide resin, Wang resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, reagent grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or 3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (HODHBT)
-
N,N-Diisopropylethylamine (DIPEA)
-
Kaiser test kit (for monitoring coupling completion)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Diethyl ether, cold
Protocol for Coupling of this compound
This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling Reaction:
-
Dissolve this compound (1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the amino acid solution to the washed and deprotected resin.
-
Add DIPEA (1 to 2 equivalents) to the reaction mixture to act as a base.
-
Agitate the mixture at room temperature. The high reactivity of the ODHBT ester generally leads to rapid coupling.
-
-
Monitoring the Reaction: After 30-60 minutes, perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), continue the reaction for another 30-60 minutes and re-test.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Alternative In Situ Activation Protocol
If this compound is not pre-purchased, it can be generated in situ using Fmoc-Thr(tBu)-OH and a coupling reagent with HODHBT as an additive.
-
Follow steps 1-3 from the protocol above.
-
Activation: In a separate vial, dissolve Fmoc-Thr(tBu)-OH (1.5 to 3 equivalents) and HODHBT (1.5 to 3 equivalents) in DMF. Add DIC (1.5 to 3 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction Time and Monitoring: Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using the Kaiser test.
-
Follow with the washing steps as described above.
Data Presentation
The following table summarizes the recommended reaction conditions for the coupling of this compound and provides a comparison with a standard HOBt-mediated coupling.
| Parameter | This compound Coupling | Standard Fmoc-Thr(tBu)-OH + DIC/HOBt Coupling |
| Amino Acid Derivative | This compound | Fmoc-Thr(tBu)-OH |
| Coupling Additive | Not required (pre-activated) | HOBt or HODHBT |
| Activating Agent | Not required (pre-activated) | DIC |
| Base | DIPEA | DIPEA (optional, but recommended) |
| Equivalents (AA:Additive:Agent) | 1.5 - 3 (relative to resin) | 1.5-3 : 1.5-3 : 1.5-3 |
| Reaction Temperature | Room Temperature (~25°C) | Room Temperature (~25°C) |
| Recommended Reaction Time | 30 - 90 minutes | 1 - 3 hours |
| Monitoring | Kaiser Test | Kaiser Test |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in a single coupling cycle using this compound in solid-phase peptide synthesis.
Threonine in Signaling Pathways
The incorporation of threonine is crucial for studying post-translational modifications, particularly phosphorylation. Phosphorylated threonine residues are key components of many signaling pathways. The diagram below shows a simplified representation of a generic kinase signaling cascade where threonine phosphorylation plays a central role.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Coupling with Fmoc-Thr(tBu)-ODHBT
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete coupling of Fmoc-Thr(tBu)-ODHBT during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of incomplete coupling with this compound?
A1: Incomplete coupling of this compound is primarily attributed to the steric hindrance posed by the bulky tert-butyl (tBu) protecting group on the threonine side chain and the N-terminal Fmoc group. This steric hindrance can be exacerbated by peptide chain aggregation on the solid support, especially in hydrophobic or long peptide sequences.
Q2: How can I improve the coupling efficiency of this compound?
A2: Several strategies can be employed to improve coupling efficiency:
-
Optimize Reaction Conditions: Increasing the coupling time, performing a "double coupling," or raising the reaction temperature can help drive the reaction to completion.
-
Use a More Potent Coupling Reagent: While ODHBT is an active ester, more powerful activating agents like HATU, HCTU, or COMU are often more effective for sterically hindered amino acids.[1][2]
-
Enhance Resin Swelling and Disrupt Aggregation: Employing solvents with better swelling properties (e.g., NMP instead of or in addition to DMF) or adding chaotropic salts (e.g., LiCl) can improve reagent accessibility.
-
Incorporate Pseudoproline Dipeptides: For sequences containing Thr followed by another residue, using a pre-formed pseudoproline dipeptide can disrupt secondary structure formation and improve coupling outcomes.
Q3: What is "double coupling" and when should I use it?
A3: Double coupling is the repetition of the coupling step with a fresh solution of the activated amino acid. It is a common and effective strategy for difficult couplings, such as those involving sterically hindered residues like Fmoc-Thr(tBu)-OH. If a qualitative test (e.g., Kaiser test) indicates incomplete coupling after the initial reaction time, a second coupling is recommended.
Q4: Are there alternative coupling reagents I can use for Fmoc-Thr(tBu)-OH?
A4: Yes, several highly efficient coupling reagents are available that are often superior to standard carbodiimide/HOBt-based methods for hindered amino acids. These include uronium/aminium salts like HATU, HCTU, and COMU, and phosphonium salts like PyAOP and PyBOP.[1] COMU is a noteworthy alternative to HATU, offering comparable efficiency with improved safety and solubility.[1]
Q5: How does peptide aggregation affect coupling and how can I minimize it?
A5: As the peptide chain elongates on the resin, it can fold into secondary structures (e.g., β-sheets), leading to aggregation. This aggregation can physically block the N-terminal amine, preventing it from reacting with the incoming activated amino acid. To minimize aggregation, you can:
-
Use high-swelling resins.
-
Incorporate structure-disrupting elements like pseudoproline dipeptides.
-
Use solvents like NMP or add chaotropic agents.
-
Perform the synthesis at an elevated temperature.
Troubleshooting Guide
Initial Assessment: Positive Kaiser Test after this compound Coupling
A positive Kaiser test (blue beads) after the coupling step indicates the presence of unreacted primary amines, signifying an incomplete reaction. The following troubleshooting workflow can help address this issue.
Caption: Troubleshooting workflow for incomplete Fmoc-Thr(tBu) coupling.
Experimental Protocols
Protocol 1: Double Coupling
-
After the initial coupling of this compound, wash the resin with DMF (3 x 1 min).
-
Perform a Kaiser test. If the result is positive, proceed with the second coupling.
-
Prepare a fresh solution of this compound (or activate Fmoc-Thr(tBu)-OH with your chosen reagent) at the same concentration as the initial coupling.
-
Add the fresh coupling solution to the reaction vessel.
-
Allow the reaction to proceed for the same duration as the initial coupling.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove any unreacted reagents.
-
Perform a final Kaiser test to confirm the completion of the coupling.
Protocol 2: Coupling with COMU
-
Reagents:
-
Fmoc-Thr(tBu)-OH (3 eq.)
-
COMU (3 eq.)
-
Diisopropylethylamine (DIEA) (6 eq.)
-
DMF
-
-
Procedure:
-
In a separate vessel, dissolve Fmoc-Thr(tBu)-OH and COMU in DMF.
-
Add DIEA to the solution and allow for a pre-activation time of 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours for hindered residues.
-
Wash the resin with DMF (5 x 1 min).
-
Perform a Kaiser test to check for completion.
-
Protocol 3: Incorporation of a Pseudoproline Dipeptide
-
Reagent Selection: Instead of Fmoc-Thr(tBu)-OH, use the appropriate Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide, where Xaa is the preceding amino acid in your sequence.
-
Coupling Procedure:
-
Dissolve the Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide (2-3 eq.) and a suitable coupling reagent (e.g., HBTU, HATU, or COMU; 2-3 eq.) in DMF.
-
Add DIEA (4-6 eq.) and pre-activate for 1-2 minutes.
-
Add the activated dipeptide solution to the deprotected peptide-resin.
-
Allow the coupling to proceed for 1-2 hours.
-
Wash the resin with DMF (5 x 1 min).
-
The native threonine structure is regenerated during the final TFA cleavage.
-
Data Presentation
While specific quantitative data for the coupling efficiency of pre-formed this compound is not extensively available in the literature, the relative effectiveness of different in-situ coupling reagents for hindered amino acids is well-documented. The choice of coupling reagent significantly impacts the yield of the desired peptide.
| Coupling Reagent/Method | Relative Efficiency for Hindered Couplings | Key Considerations |
| DIC/HOBt | Moderate | Standard, cost-effective. May be insufficient for highly hindered couplings. |
| HBTU/TBTU | Good | Widely used, generally effective. Can cause guanidinylation of the N-terminus if used in excess. |
| PyBOP | Good | Phosphonium-based alternative to HBTU, avoids guanidinylation. |
| HATU/HCTU | Excellent | Highly reactive and very effective for difficult sequences. More expensive. HATU is based on the more reactive HOAt.[3] |
| COMU | Excellent | Reactivity comparable to HATU, but is based on OxymaPure, making it non-explosive and safer to handle.[1][4] |
| Microwave-Assisted | High to Excellent | Can significantly increase reaction rates and drive difficult couplings to completion. Requires specialized equipment. |
Visualizations
Chemical Reaction
Caption: Coupling reaction of this compound with the peptide-resin.
Signaling Pathway (Logical Flow)
Caption: Factors leading to incomplete coupling and mitigation strategies.
References
Technical Support Center: Fmoc-Thr(tBu)-ODHBT
Welcome to the technical support center for Fmoc-Thr(tBu)-ODHBT. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this reagent in solid-phase peptide synthesis (SPPS). Here you will find troubleshooting guides and frequently asked questions to address potential side reactions and other issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is an N-terminally protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the alpha-amino group. The tert-butyl (tBu) group protects the hydroxyl side chain of threonine, and the ODHBT (3-hydroxy-1,2,3-benzotriazin-4(3H)-one) ester is a pre-activated form of the carboxylic acid. This pre-activated ester allows for direct and efficient coupling of the threonine residue to the growing peptide chain without the need for in-situ activation, which can sometimes lead to side reactions.
Q2: What are the potential side reactions associated with the use of this compound?
While this compound is designed for efficient coupling, several potential side reactions can occur, including:
-
Racemization: Loss of stereochemical integrity at the alpha-carbon of the threonine residue.
-
N-O Acyl Shift: An intramolecular rearrangement leading to the formation of a depsipeptide.
-
Incomplete Coupling: Failure to achieve complete reaction with the N-terminal amine of the peptide chain.
-
Unusual Color Formation: The appearance of unexpected colors during the coupling reaction.
-
Side reactions related to the tBu group: Although generally stable, the tBu group can be prematurely cleaved under certain acidic conditions, which are not typical for the coupling step in Fmoc-SPPS.
Q3: How can I minimize racemization when using this compound?
Racemization of amino acids is a concern during activation and coupling. While ODHBT esters are generally considered to have a low propensity for racemization, the risk is not entirely eliminated, especially with prolonged coupling times or in the presence of strong bases.
Mitigation Strategies:
-
Control Base Equivalents: Use the minimum necessary amount of a non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA). Typically, 1-2 equivalents are sufficient.
-
Optimize Coupling Time: Avoid excessively long coupling times. Monitor the reaction progress to determine the optimal time for complete coupling without unnecessary exposure to basic conditions.
-
Choice of Base: In cases of severe racemization, consider using a weaker base such as collidine.[1]
Q4: What is an N-O acyl shift and how can I prevent it with this compound?
An N-O acyl shift is an intramolecular migration of the acyl group from the nitrogen of the peptide bond to the hydroxyl group of the threonine side chain. This side reaction is more likely to occur if the hydroxyl group of threonine is unprotected. The use of the tBu protecting group on the threonine side chain in this compound significantly minimizes the risk of this side reaction under standard coupling conditions. However, premature cleavage of the tBu group could expose the hydroxyl group and increase the risk.
Prevention:
-
Ensure the tBu protecting group remains intact throughout the synthesis until the final cleavage step.
-
Avoid any acidic conditions during the coupling steps.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound.
| Problem | Potential Cause | Recommended Action |
| Low coupling efficiency or incomplete reaction | 1. Steric hindrance from the bulky tBu and Fmoc groups. 2. Aggregation of the growing peptide chain on the resin. 3. Deactivation of the ODHBT ester due to moisture. | 1. Increase coupling time and/or temperature. 2. Use a solvent system known to disrupt aggregation (e.g., NMP/DMSO mixture). 3. Ensure anhydrous conditions during the coupling reaction. |
| Presence of a byproduct with the same mass but different retention time in HPLC | Racemization of the threonine residue, leading to the formation of a diastereomer. | 1. Analyze the peptide by chiral chromatography to confirm racemization. 2. Implement strategies to minimize racemization as described in the FAQ section. |
| Observation of a purple or reddish color during coupling | The exact cause is not definitively established in the literature, but potential reasons include: 1. Formation of a charge-transfer complex involving the ODHBT moiety and other reaction components. 2. Side reactions of the liberated DHBT anion. 3. Contaminants in the Fmoc-Thr(tBu)-OH starting material or solvents. | 1. Ensure high purity of all reagents and solvents. 2. While the color change may not always indicate a significant side reaction affecting the final product purity, it is advisable to monitor the reaction closely by a completion test (e.g., Kaiser test). 3. If the final product is impure, consider using an alternative activation method for this specific residue. |
| Detection of a depsipeptide byproduct (mass +1 corresponding to an ester bond) | N-O acyl shift, likely due to partial loss of the tBu protecting group on the threonine side chain. | 1. Verify the stability of the tBu group under your specific synthesis conditions. 2. Ensure that no acidic reagents are inadvertently introduced during the coupling or preceding steps. |
Experimental Protocols
Standard Coupling Protocol for this compound
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).
-
Coupling:
-
Dissolve this compound (0.3 mmol, 3 equivalents) in a minimal amount of DMF.
-
Add the solution to the resin.
-
Add N,N-diisopropylethylamine (DIPEA) (0.3 mmol, 3 equivalents).
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction.
-
Washing: Wash the resin with DMF (5 times) to remove excess reagents.
-
Capping (Optional): If the coupling is incomplete, cap the unreacted amines with a solution of acetic anhydride and DIPEA in DMF.
Protocol for Minimizing Racemization
-
Reagent Preparation: Use high-purity, anhydrous solvents and reagents.
-
Coupling Procedure:
-
Dissolve this compound (0.2 mmol, 2 equivalents) in DMF.
-
Add the solution to the deprotected resin (0.1 mmol).
-
Add collidine (0.2 mmol, 2 equivalents) as the base.
-
Allow the coupling to proceed for 30-60 minutes.
-
-
Monitoring: Monitor the reaction closely using a sensitive method like the Kaiser test. Avoid extending the reaction time unnecessarily after completion.
-
Washing: Proceed with the standard washing protocol.
Visualizations
References
Technical Support Center: Troubleshooting Aggregation in Fmoc-Thr(tBu)-ODHBT Coupling
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) regarding aggregation during the critical coupling step of Fmoc-Thr(tBu)-ODHBT.
Introduction to the Challenge: Aggregation in Threonine Coupling
Threonine, a β-branched amino acid, is notoriously prone to causing aggregation during solid-phase peptide synthesis. This aggregation, driven by interchain hydrogen bonding of the growing peptide chains, can lead to incomplete reactions, low yields, and difficult purifications. The choice of coupling reagent is critical in mitigating these issues. 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (ODHBT) is utilized to form a highly reactive O-ester with the Fmoc-protected amino acid, aiming to drive the coupling reaction to completion before significant aggregation can occur. However, challenges can still arise. This guide provides a structured approach to troubleshooting these issues.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of aggregation during this compound coupling?
A1: The primary indicators of on-resin aggregation include:
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Poor resin swelling: The resin beads may appear clumped or fail to swell to their expected volume in the solvent.
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Slow or incomplete deprotection: The subsequent Fmoc deprotection step may be sluggish, as indicated by a persistent blue color in the Kaiser test after the standard deprotection time.
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Positive Kaiser test after coupling: A strong blue color in the Kaiser test after the coupling reaction indicates a significant number of unreacted free amines, suggesting the activated amino acid could not efficiently reach the growing peptide chain due to aggregation.
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Color changes: While a yellow color is typical during coupling, a persistent purple or reddish hue when coupling Fmoc-Thr(tBu)-OH has been anecdotally reported, particularly at higher temperatures, which may indicate side reactions or aggregation-related issues.[1]
Q2: How does ODHBT compare to other coupling reagents for difficult couplings like threonine?
A2: ODHBT-derived esters are known to be more reactive than those formed with HOBt.[2] This increased reactivity can be advantageous in driving difficult couplings to completion. However, for particularly challenging sequences, other reagents like HATU, HCTU, or COMU, which form even more reactive activated species, might be considered.[3] The choice often depends on a balance between reactivity, cost, and potential side reactions.
Q3: Can the choice of solvent impact aggregation during the this compound coupling?
A3: Absolutely. The solvent plays a crucial role in solvating the growing peptide chains and preventing aggregation. While Dimethylformamide (DMF) is the most common solvent, for aggregation-prone sequences, switching to or using a mixture with N-Methyl-2-pyrrolidone (NMP) can be beneficial due to its superior solvating properties. In some cases, the addition of chaotropic agents or a "magic mixture" of solvents may be necessary.
Q4: Are there any known side reactions specific to the use of ODHBT?
A4: While ODHBT is generally effective, the in situ formation of the active ester can be accompanied by the formation of a byproduct, 3-(2-azidobenzyloxy)-4-oxo-3,4-dihydro-1,2,3-benzotriazine, which can react with the amino group and terminate chain growth.[4] It is also important to consider that with highly reactive coupling reagents, the risk of side reactions related to the amino acid side chains can increase. For threonine, although the tBu protecting group is robust, prolonged activation times should be avoided to minimize any potential side reactions.
Troubleshooting Guide
This guide provides a systematic approach to resolving aggregation issues encountered during this compound coupling.
Problem 1: Incomplete Coupling (Positive Kaiser Test)
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Initial Step: Double Coupling
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If the Kaiser test is positive after the initial coupling, perform a second coupling with a fresh solution of this compound.
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Intermediate Step: Reagent and Solvent Optimization
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Increase Reagent Equivalents: Increase the equivalents of Fmoc-Thr(tBu)-OH and ODHBT.
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Change Solvent: Switch from DMF to NMP or use a DMF/DCM (1:1) mixture.[5]
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Add Chaotropic Agents: Incorporate chaotropic salts like LiCl (0.5 M) into the DMF to disrupt hydrogen bonding.
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-
Advanced Step: Alternative Coupling Strategies
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Switch Coupling Reagent: If aggregation persists, consider using a more potent coupling reagent such as HATU, HCTU, or COMU.[3]
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Incorporate Pseudoproline Dipeptides: If the sequence allows, introducing a pseudoproline dipeptide upstream of the threonine residue can disrupt secondary structure formation and improve subsequent couplings.
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Problem 2: Poor Resin Swelling and Clumping
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Initial Step: Extended Swelling and Sonication
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Allow the resin to swell for a longer period (e.g., 1-2 hours) in the chosen solvent before the first deprotection.
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Gently sonicate the reaction vessel for short periods during the coupling reaction to help break up clumps.
-
-
Intermediate Step: Solvent Modification
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Use NMP: NMP has better resin-swelling properties than DMF for many resins.
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"Magic Mixture": Consider using a solvent mixture such as DMF/DCM/NMP (1:1:1) to improve solvation.
-
-
Advanced Step: Resin and Temperature Modification
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Lower Substitution Resin: Synthesize the peptide on a resin with a lower loading capacity to increase the distance between peptide chains.
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Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C), but be mindful of potential increases in side reactions, including racemization.
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Quantitative Data Summary
The following tables provide a summary of key quantitative data relevant to this compound coupling.
Table 1: Solubility of Fmoc-Amino Acids and Coupling Reagents in Common SPPS Solvents
| Compound | DMF | NMP | DCM |
| Fmoc-Thr(tBu)-OH | Good | Good | Moderate |
| ODHBT | Good | Good | Poor |
| HBTU | Good | Good | Poor |
| HATU | Good | Good | Poor |
Data compiled from general knowledge in peptide chemistry. Specific solubility values can vary with temperature and purity.
Table 2: Comparison of Common Coupling Reagents for Difficult Couplings
| Coupling Reagent | Relative Reactivity | Racemization Risk | Common Side Reactions |
| DIC/ODHBT | High | Low to Moderate | Potential for chain termination by byproduct |
| HBTU/HOBt | Very High | Low | Guanidinylation of the N-terminus |
| HATU/HOAt | Highest | Very Low | Guanidinylation of the N-terminus |
| PyBOP | High | Low | Formation of toxic HMPA |
Experimental Protocols
Standard Protocol for this compound Coupling
This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.
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Resin Swelling: Swell the resin in DMF for 30-60 minutes.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
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Washing: Wash the resin thoroughly with DMF (5-7 times).
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Kaiser Test: Perform a Kaiser test to confirm the presence of free amines (should be dark blue).
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Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3 eq.), ODHBT (3 eq.), and a suitable base such as N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF.
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Pre-activation: Allow the coupling solution to pre-activate for 5-10 minutes.
-
Coupling: Add the activated coupling solution to the resin and agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (3-5 times).
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Kaiser Test: Perform a Kaiser test to check for completion of the reaction (should be colorless or pale yellow). If the test is positive, consider a second coupling.
Visualizations
Chemical Structures
Troubleshooting Workflow
References
Technical Support Center: Fmoc-Thr(tBu)-ODHBT for Difficult Peptide Sequences
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing Fmoc-Thr(tBu)-ODHBT to improve yields in the solid-phase peptide synthesis (SPPS) of difficult sequences. The information provided is based on the established principles of active ester chemistry and best practices for overcoming common challenges in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from standard coupling reagents?
A1: this compound is the pre-activated 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (ODHBT) ester of Fmoc-protected, tert-butyl-ether-side-chain-protected threonine. Unlike standard in situ coupling protocols that use reagents like HBTU or HATU to activate the amino acid's carboxylic acid just before coupling, this compound is a stable, isolatable active ester. This pre-activation offers a more direct and often more efficient coupling reaction. ODHBT esters are known to be more reactive than their 1-hydroxybenzotriazole (HOBt) counterparts, which can be particularly advantageous for challenging couplings.[1][2]
Q2: When should I consider using this compound?
A2: You should consider using this compound in the following scenarios:
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Difficult Sequences: For peptide sequences known to be prone to aggregation and formation of secondary structures that hinder coupling.
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Sterically Hindered Couplings: When coupling Fmoc-Thr(tBu) to a bulky amino acid residue or a resin-bound peptide with a crowded N-terminus.
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Slow or Incomplete Coupling: If you have previously experienced low yields or incomplete coupling at a threonine position using standard in situ activation methods.
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Automated Peptide Synthesis: Pre-activated esters like this compound are well-suited for automated synthesizers as they simplify the reaction by removing the pre-activation step.[3]
Q3: What are the primary advantages of using an ODHBT active ester for a difficult coupling like Threonine?
A3: The primary advantages stem from the high reactivity of the ODHBT ester:
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Increased Coupling Efficiency: The higher reactivity can drive the coupling reaction closer to completion, especially for sterically hindered residues like threonine with its bulky t-butyl side-chain protection. This leads to higher yields and reduced deletion sequences.[2]
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Reduced Side Reactions: By providing a highly efficient and rapid coupling, the time the growing peptide is exposed to basic coupling conditions is minimized. This can reduce the risk of side reactions such as diketopiperazine formation at the dipeptide stage.
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Overcoming Aggregation: Rapid and efficient coupling can help to "push through" sequences that are beginning to aggregate on the solid support. Incomplete couplings are a major issue in aggregating sequences, and a more reactive species can help mitigate this.
Q4: Can this compound help prevent peptide aggregation?
A4: While not a direct anti-aggregation agent, its high reactivity can indirectly combat the effects of aggregation. Aggregation of the growing peptide chain on the resin can block access to the N-terminal amine, leading to incomplete coupling. By using a highly reactive pre-activated ester, the chances of a successful coupling event occurring before the site becomes completely inaccessible are increased. However, for severely aggregating sequences, it should be used in conjunction with other anti-aggregation strategies.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low coupling efficiency or incomplete reaction (positive Kaiser or TNBS test) | 1. Insufficient reagent excess. 2. Steric hindrance at the coupling site. 3. On-resin peptide aggregation. 4. Short coupling time. | 1. Increase the excess of this compound to 3-5 equivalents. 2. Extend the coupling time to 2-4 hours, or perform a double coupling. 3. If aggregation is suspected, swell the resin in a chaotropic salt solution (e.g., 0.8 M LiCl in DMF) before coupling. Consider using a more aggregation-disrupting solvent system like a "Magic Mixture". 4. For subsequent difficult couplings, consider incorporating pseudoproline dipeptides or Hmb/Dmb protected amino acids in the sequence. |
| Formation of deletion sequences (peptide missing a Threonine residue) | Incomplete coupling of this compound in the previous cycle. | Follow the recommendations for low coupling efficiency. Ensure thorough washing between deprotection and coupling steps to remove any residual piperidine which can neutralize the active ester. |
| Poor yield of the final peptide | Cumulative effect of incomplete couplings throughout the synthesis of a difficult sequence. | In addition to optimizing the this compound coupling, re-evaluate the coupling strategy for other difficult residues in the sequence. Consider using other ODHBT or highly reactive active esters for those positions as well. |
| Side reactions observed in the final product | Prolonged exposure to basic conditions during coupling, especially if a tertiary amine base is added. | With a pre-formed active ester, the addition of a base like DIPEA is generally not required. If used to accelerate the reaction, use it judiciously and for the shortest time necessary. The high reactivity of the ODHBT ester should allow for efficient coupling without added base. |
Data Presentation
Representative Yield Improvement in a Difficult Sequence
The following table provides a representative comparison of expected peptide yields when using this compound versus a standard in situ coupling method (e.g., HBTU/DIPEA) for a known difficult sequence containing a sterically hindered threonine incorporation.
| Coupling Strategy | Target Peptide | Purity of Crude Peptide (%) | Isolated Yield (%) |
| Standard in situ Activation (HBTU/DIPEA) | Aggregating 15-mer with Thr at position 8 | ~45% | ~15% |
| Pre-activated this compound | Aggregating 15-mer with Thr at position 8 | ~70% | ~35% |
Note: These are representative values to illustrate the potential improvement. Actual results will vary depending on the specific peptide sequence, synthesis scale, and purification process.
Experimental Protocols
Protocol for Coupling of this compound
This protocol assumes a standard manual solid-phase peptide synthesis on a 0.1 mmol scale. Adjust volumes and equivalents accordingly for different scales.
1. Resin Preparation and Deprotection: a. Swell the peptide-resin in DMF for 30 minutes. b. Drain the DMF. c. Add a solution of 20% piperidine in DMF to the resin. d. Agitate for 5 minutes. e. Drain the solution. f. Repeat steps c-e one more time. g. Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine. h. Perform a Kaiser test on a few beads to confirm the presence of a free primary amine (a positive test will result in a deep blue color).
2. Coupling of this compound: a. Dissolve 3 equivalents (relative to resin loading) of this compound in a minimal amount of DMF or NMP. b. Add the solution of the activated amino acid to the deprotected peptide-resin. c. Agitate the reaction vessel at room temperature for 1-2 hours. d. Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test to monitor the reaction progress. A negative test (colorless or yellow beads) indicates complete coupling.
3. Capping and Next Cycle (if coupling is incomplete): a. If the Kaiser test is positive after 2 hours, consider extending the coupling time for another 1-2 hours or performing a double coupling (repeating step 2). b. If the coupling remains incomplete, cap the unreacted amines by adding a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes to prevent the formation of deletion sequences. c. After a successful coupling (negative Kaiser test), wash the resin with DMF (3-5 times) to remove excess reagents. d. Proceed to the deprotection step for the next amino acid in the sequence.
Visualizations
Experimental Workflow for this compound Coupling
Caption: Workflow for coupling this compound in SPPS.
Logical Relationship of Factors in Difficult Sequences
Caption: Factors influencing yield in difficult peptide sequences.
References
Technical Support Center: Fmoc-Thr(tBu)-ODHBT Stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Fmoc-Thr(tBu)-ODHBT, an active ester used in solid-phase peptide synthesis (SPPS), in the presence of various bases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it used?
A1: this compound is the 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (ODHBT) active ester of N-α-Fmoc-protected, O-tert-butyl-protected threonine. It is a reagent used in solid-phase peptide synthesis (SPPS) for the introduction of a threonine residue into a peptide chain. The ODHBT ester is considered an "active" ester because the DHBT moiety is a good leaving group, facilitating the acylation of the free N-terminal amine of the growing peptide chain.
Q2: What is the primary stability concern for this compound during SPPS?
A2: The primary stability concern is the premature cleavage of the ODHBT ester by the basic conditions used for the removal of the Fmoc protecting group from the N-terminus of the peptide chain. This can lead to the formation of the free Fmoc-Thr(tBu)-OH and the corresponding DHBT adduct with the base, reducing the efficiency of the subsequent coupling step and potentially leading to incomplete peptide sequences.
Q3: Which bases commonly used in SPPS can affect the stability of this compound?
A3: Several bases used in SPPS can potentially cleave the ODHBT ester. The most common are:
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Piperidine: A secondary amine, it is the standard reagent for Fmoc deprotection and is a strong enough nucleophile to cleave the active ester.
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1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic base, it is sometimes used in Fmoc deprotection cocktails. While less likely to directly cleave the ester through nucleophilic attack, its strong basicity can promote other degradation pathways.
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N,N-Diisopropylethylamine (DIPEA): A hindered tertiary amine commonly used as a base during the coupling step. While less nucleophilic than piperidine, prolonged exposure or high concentrations could potentially lead to ester cleavage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low coupling efficiency of the threonine residue | Premature cleavage of the this compound active ester during the previous Fmoc deprotection step. | - Minimize the time the resin is exposed to the piperidine solution during Fmoc deprotection. - Ensure thorough washing of the resin after Fmoc deprotection to remove all traces of piperidine before the introduction of the active ester. - Consider using a milder Fmoc deprotection cocktail if the problem persists. |
| Presence of unexpected side-products in the final peptide | The cleaved DHBT moiety can potentially react with other components in the synthesis. | - Optimize washing steps to efficiently remove all byproducts. - Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove any side-products. |
| Incomplete reaction when using this compound | Degradation of the active ester stock solution. | - Store the this compound solid reagent in a cool, dry, and dark place. - Prepare solutions of the active ester immediately before use. Do not store solutions for extended periods. |
Quantitative Data on Stability
| Base | Concentration | Relative Stability of ODHBT Ester | Notes |
| Piperidine | 20% in DMF | Low | Highly susceptible to cleavage due to the high nucleophilicity and concentration of piperidine used for Fmoc removal. |
| DBU | 2% in DMF | Moderate | Less susceptible to direct nucleophilic attack than with piperidine, but the strong basicity can still promote degradation. |
| DIPEA | 2-4 eq. in DMF | High | Generally stable under typical coupling conditions due to the steric hindrance and lower nucleophilicity of DIPEA. However, prolonged exposure should be avoided. |
Experimental Protocol: Assessing the Stability of this compound
This protocol outlines a method to assess the stability of this compound in the presence of a base using RP-HPLC.
1. Materials:
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This compound
-
Base to be tested (e.g., 20% piperidine in DMF)
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Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
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RP-HPLC system with a C18 column
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMF or ACN) at a known concentration (e.g., 1 mg/mL).
-
In a separate vial, add the base solution to be tested.
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At time zero, add an aliquot of the this compound stock solution to the base solution.
3. Time-Course Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into an acidic solution (e.g., 50:50 ACN/water with 0.1% TFA) to neutralize the base.
4. HPLC Analysis:
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Inject the quenched samples onto the RP-HPLC system.
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Use a suitable gradient to separate the intact this compound from its potential degradation products (e.g., Fmoc-Thr(tBu)-OH). A typical gradient might be 10-90% ACN in water (both with 0.1% TFA) over 20 minutes.
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Monitor the elution profile at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm).
5. Data Analysis:
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Integrate the peak area of the intact this compound at each time point.
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Plot the percentage of remaining this compound against time to determine its degradation rate in the presence of the tested base.
Visualizing the Degradation Pathway
The following diagram illustrates the proposed mechanism for the base-mediated cleavage of the this compound ester.
Caption: Base-mediated cleavage of this compound.
This diagram shows the nucleophilic attack of a base, such as piperidine, on the carbonyl carbon of the active ester, leading to a tetrahedral intermediate. This intermediate then collapses to form the free Fmoc-Thr(tBu)-OH and a DHBT-base adduct.
Experimental Workflow Diagram
The following diagram outlines the workflow for assessing the stability of this compound.
Caption: Workflow for stability assessment.
Navigating Steric Hindrance: A Technical Guide to Fmoc-Thr(tBu)-ODHBT
Welcome to the technical support center for managing challenging couplings in solid-phase peptide synthesis (SPPS), with a focus on the sterically hindered amino acid derivative, Fmoc-Thr(tBu)-ODHBT. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common hurdles encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a pre-activated N-Fmoc-protected threonine derivative. The threonine side-chain is protected by a tert-butyl (tBu) group to prevent side reactions, while the carboxyl group is activated as an ODHBT (3-hydroxy-1,2,3-benzotriazin-4(3H)-one) ester. This pre-activation is designed to facilitate the coupling of the sterically bulky threonine residue, which can otherwise be slow and inefficient, especially when coupled to another hindered amino acid. ODHBT esters are known to be more reactive than their HOBt counterparts.[1]
Q2: What is steric hindrance in the context of this compound?
Steric hindrance refers to the spatial arrangement of atoms in a molecule that impedes a chemical reaction. In the case of this compound, the bulky tert-butyl protecting group on the threonine side chain, combined with the Fmoc protecting group on the alpha-amino group, creates a crowded environment around the reactive carboxyl center. This bulkiness can make it difficult for the incoming nucleophilic amine of the growing peptide chain to approach and form a peptide bond.
Q3: When should I choose this compound over a standard in-situ activation of Fmoc-Thr(tBu)-OH?
This compound is particularly useful in cases of "difficult couplings". These include:
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Coupling to a sterically hindered N-terminal amino acid on the resin.
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Synthesis of sequences known to aggregate.
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When standard coupling protocols with reagents like HBTU/HOBt result in low yields or incomplete reactions.
The pre-activated nature of the ODHBT ester can lead to faster and more complete coupling reactions in these challenging situations.
Q4: Can I use a different base with this compound?
While N,N-diisopropylethylamine (DIPEA) is commonly used in Fmoc-SPPS, for sterically hindered couplings, a less bulky base such as 2,4,6-collidine may be advantageous. It is important to use a non-nucleophilic base to avoid side reactions. The choice and amount of base should be carefully considered, as an excess can lead to side reactions like racemization.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling | Insufficient reaction time: The steric bulk of Fmoc-Thr(tBu) can slow down the reaction rate. | - Extend the coupling time (e.g., from 2 hours to 4-6 hours or even overnight).- Monitor the reaction progress using a qualitative test like the Kaiser test or TNBS test.[3] A negative test indicates complete coupling. |
| Low reactivity of the N-terminus: The amino group of the growing peptide chain may be sterically hindered or poorly solvated. | - Consider a double coupling protocol.- Perform the coupling at a slightly elevated temperature (e.g., 30-40°C), but be cautious of potential side reactions. | |
| Peptide aggregation: The growing peptide chain may be aggregating on the solid support, blocking access to the N-terminus. | - Use a solvent mixture known to disrupt aggregation, such as a 1:1 mixture of DMF and DCM.- Incorporate a pseudoproline dipeptide at a strategic position in the sequence to disrupt secondary structure formation. | |
| Low Purity of Final Peptide | Racemization: The use of a strong base or prolonged activation times can lead to the loss of stereochemical integrity at the alpha-carbon. | - Use a less hindered base like 2,4,6-collidine instead of DIPEA.[2]- Minimize the pre-activation time if preparing the active ester in situ. The use of pre-formed this compound helps to control this.- Additives like HOBt or OxymaPure are known to suppress racemization. |
| Side reactions: The ODHBT ester may be susceptible to hydrolysis or other side reactions if exposed to moisture or inappropriate conditions. | - Ensure all solvents and reagents are anhydrous.- Use freshly prepared solutions. | |
| Solubility Issues | Poor solubility of this compound: The protected amino acid derivative may not fully dissolve in the coupling solvent. | - Use a solvent mixture such as DMF/DCM to improve solubility.- Gently warm the solution to aid dissolution, but avoid high temperatures that could cause degradation. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol is a general guideline for the manual coupling of this compound in solid-phase peptide synthesis.
Materials:
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Fmoc-deprotected peptide-resin
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This compound
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N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
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N,N-Dimethylformamide (DMF), peptide synthesis grade
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Dichloromethane (DCM), peptide synthesis grade
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Kaiser test kit or TNBS test reagents
Procedure:
-
Resin Swelling and Deprotection:
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Swell the resin in DMF for 30 minutes.
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Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes).
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Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times), followed by DMF (3 times).
-
-
Coupling Reaction:
-
Prepare a solution of this compound (2 equivalents relative to resin loading) in DMF. If solubility is an issue, a DMF/DCM (1:1) mixture can be used.
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Add the base, DIPEA or 2,4,6-collidine (4 equivalents), to the amino acid solution.
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Add the activated amino acid solution to the deprotected peptide-resin.
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Agitate the reaction vessel at room temperature for 2-4 hours.
-
-
Monitoring the Coupling:
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Take a small sample of resin beads and wash them thoroughly with DMF and DCM.
-
Perform a Kaiser test or TNBS test. A negative result (yellow beads for Kaiser, colorless for TNBS) indicates a complete reaction.
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If the test is positive, continue the coupling for an additional 2 hours and re-test. If the coupling remains incomplete, consider a double coupling (repeating steps 2-3).
-
-
Washing:
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Once the coupling is complete, drain the reaction solution.
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Wash the resin thoroughly with DMF (5-7 times) to remove any unreacted reagents and byproducts.
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Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful peptide synthesis.
Caption: Workflow for the coupling of this compound in SPPS.
This diagram illustrates the key steps in a single coupling cycle, including the decision point based on the monitoring test.
Caption: Conceptual diagram of steric hindrance in peptide coupling.
This diagram illustrates how the bulky protecting groups create steric hindrance, and how the activation of the carboxyl group helps to overcome this barrier to form the desired peptide bond.
References
Technical Support Center: Analysis of Fmoc-Thr(tBu)-ODHBT Side Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating side products encountered during solid-phase peptide synthesis (SPPS) using Fmoc-Thr(tBu)-ODHBT.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary components?
A1: this compound is an activated amino acid derivative used in Fmoc-based solid-phase peptide synthesis. It consists of three key components:
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Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the N-terminus of the amino acid.
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Thr(tBu): The amino acid threonine, with its side-chain hydroxyl group protected by a tert-butyl (tBu) ether. The tBu group is acid-labile and is typically removed during the final cleavage from the resin.
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ODHBT (3-hydroxy-1,2,3-benzotriazin-4(3H)-one ester): An active ester that facilitates the coupling of the threonine residue to the free N-terminus of the growing peptide chain. During the coupling reaction, ODHBT is released as a leaving group.
Q2: What are the most common side products associated with the use of this compound in SPPS?
A2: While this compound is designed for efficient coupling, several side reactions can occur, leading to impurities. These are often related to the threonine residue itself or are general side reactions common to Fmoc-SPPS. Potential side products include:
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Deletion sequences: Resulting from incomplete coupling of the this compound.
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Racemization/Epimerization: While the bulky tBu group offers some protection, racemization can still occur under certain conditions.
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N-O Acyl Shift: A common side reaction for serine and threonine residues where the peptide backbone migrates to the side-chain hydroxyl group, forming an ester linkage. This is often reversible under basic conditions.
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Side products from premature deprotection: If the acid-labile tBu group is prematurely cleaved, the exposed hydroxyl group can lead to further unwanted reactions.
-
Formation of colored byproducts: Some users have reported the formation of a purple or reddish color during the coupling of Fmoc-Thr(tBu)-OH, which may indicate a specific, yet not fully characterized, side reaction.
Q3: A purple/red color was observed during the coupling step with this compound. What could be the cause?
A3: The development of a purple or reddish color during the coupling of Fmoc-Thr(tBu) derivatives has been reported by researchers, particularly at elevated temperatures.[1] While the exact structure of the colored compound is not definitively identified in the literature, it is hypothesized to be a side product related to the Fmoc group or the amino acid itself under specific conditions. It is crucial to analyze the crude peptide by HPLC and LC-MS to determine if this color corresponds to a significant impurity.
Troubleshooting Guides
Issue 1: Incomplete Coupling and Presence of Deletion Sequences
-
Symptom: HPLC analysis of the crude peptide shows a significant peak corresponding to the peptide sequence lacking the threonine residue. Mass spectrometry confirms the mass of this deletion peptide.
-
Potential Causes:
-
Steric hindrance, especially if the preceding amino acid is bulky.
-
Insufficient coupling time or temperature.
-
Aggregation of the growing peptide chain on the resin.
-
Poor solvation of the resin.
-
-
Troubleshooting Steps:
-
Extend Coupling Time: Increase the coupling reaction time to allow for complete acylation.
-
Double Couple: Perform a second coupling step with a fresh solution of this compound.
-
Increase Temperature: If using a manual synthesis, gentle heating (e.g., to 35-40°C) can improve coupling efficiency, but be aware of potential increases in side reactions.
-
Use a Different Solvent: A mixture of DMF and DCM can sometimes improve coupling efficiency.
-
Monitor with a Ninhydrin Test: Perform a Kaiser or ninhydrin test on a small sample of resin to check for the presence of free amines, indicating incomplete coupling.
-
Issue 2: Detection of a Mass Corresponding to an N-O Acyl Shift
-
Symptom: Mass spectrometry reveals a peak with the same mass as the target peptide, but HPLC shows an earlier eluting peak. This can be indicative of an O-acyl isopeptide.
-
Potential Causes:
-
The N-O acyl shift is a known side reaction for serine and threonine residues.[2]
-
-
Troubleshooting and Resolution:
-
Base Treatment: The N-O acyl shift is often reversible. Treatment of the purified peptide with a mild base (e.g., aqueous ammonia or a basic buffer like ammonium bicarbonate) can promote the reverse O-N acyl shift to the correct amide bond.
-
Optimize Cleavage Conditions: Minimize the time the peptide is in strong acid during cleavage and deprotection.
-
Analysis: Monitor the conversion of the isopeptide to the native peptide by RP-HPLC.
-
Analytical Methods and Protocols
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the primary method for analyzing the purity of the crude peptide and for purifying the final product.
General Protocol for Analytical RP-HPLC:
-
Column: C18 column (e.g., 4.6 x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of increasing acetonitrile concentration is typically used. A common starting point is 5-95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Tyr and Trp).
-
Sample Preparation: Dissolve a small amount of the crude peptide in mobile phase A or a suitable solvent.
Table 1: Example HPLC Data for a Hypothetical Peptide Containing Threonine
| Peak | Retention Time (min) | Tentative Identification | Expected Mass (Da) | Observed Mass (Da) |
| 1 | 12.5 | Deletion Peptide (-Thr) | 1200.5 | 1200.6 |
| 2 | 14.2 | Target Peptide | 1301.6 | 1301.7 |
| 3 | 15.1 | Unknown Impurity | - | 1323.7 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is essential for confirming the identity of the peaks observed in the HPLC chromatogram by providing mass information. The HPLC conditions are often similar to those used for analytical HPLC, but TFA concentrations may be lowered to improve MS sensitivity.
Visualizing Workflows
Caption: Experimental workflow from synthesis to purification.
References
Validation & Comparative
Fmoc-Thr(tBu)-ODHBT: A Comparative Guide to Activated Esters in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is paramount to achieving high purity, yield, and stereochemical integrity of the final peptide product. Among the myriad of available options, pre-formed activated esters offer a convenient and efficient approach to amide bond formation. This guide provides a detailed comparison of Fmoc-Thr(tBu)-ODHBT (N-α-Fmoc-O-tert-butyl-L-threonine 3-hydroxy-1,2,3-benzotriazin-4(3H)-one ester) with other commonly employed activated esters, namely those derived from 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt) in situ with coupling reagents like HATU, and 1-chloro-1H-benzotriazol-1-ol (6-Cl-HOBt) with reagents like HCTU.
While direct, quantitative head-to-head comparative studies on the performance of this compound against all other activated esters are not extensively available in peer-reviewed literature, this guide consolidates existing knowledge on the individual components and general principles of peptide coupling to provide a comprehensive overview for researchers.
Performance Comparison of Activated Esters
The efficacy of an activated ester in peptide synthesis is primarily evaluated based on its coupling efficiency, the extent of racemization it induces, and its reaction kinetics. The following tables summarize the expected relative performance of this compound and other activated esters based on the known properties of their activating groups.
Table 1: Comparison of Coupling Efficiency and Racemization
| Activated Ester Type | Activating Group | Relative Coupling Efficiency | Relative Racemization Suppression | Key Considerations |
| This compound | ODHBT (3-Hydroxy-1,2,3-benzotriazin-4(3H)-one) | High | High | ODHBT esters are known to be highly reactive, potentially leading to faster and more complete coupling reactions. The release of the colored DHBT anion can be monitored spectrophotometrically. |
| HOBt Esters | HOBt (1-Hydroxybenzotriazole) | Moderate to High | Good | A classic and widely used additive that effectively suppresses racemization.[1] Its performance can be sequence-dependent. HOBt has been classified as a Class 1 explosive in its anhydrous form, raising safety concerns.[1] |
| HOAt Esters (e.g., with HATU) | HOAt (1-Hydroxy-7-azabenzotriazole) | Very High | Very High | The nitrogen atom in the pyridine ring of HOAt is thought to participate in the reaction, accelerating the coupling rate and further reducing racemization compared to HOBt.[1] |
| 6-Cl-HOBt Esters (e.g., with HCTU) | 6-Cl-HOBt (6-Chloro-1-hydroxybenzotriazole) | High | High | The electron-withdrawing chlorine atom increases the acidity of the hydroxyl group, leading to a more reactive ester and efficient coupling. |
Table 2: Comparison of Reaction Kinetics and Stability
| Activated Ester Type | Typical Coupling Time | Stability of Activated Ester | Common Applications |
| This compound | Fast | Good (as a pre-formed ester) | Difficult couplings, sterically hindered amino acids, automated synthesis. |
| HOBt Esters | Moderate | Formed in situ, generally stable for the duration of coupling | Routine peptide synthesis, suppression of racemization.[1] |
| HOAt Esters (e.g., with HATU) | Very Fast | Formed in situ, highly reactive | Difficult sequences, rapid synthesis protocols, coupling of N-methylated amino acids. |
| 6-Cl-HOBt Esters (e.g., with HCTU) | Fast | Formed in situ, reactive | Fast and efficient coupling in standard and difficult syntheses. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and high-quality peptide synthesis. Below are representative protocols for key experiments relevant to comparing activated esters.
Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using a Pre-formed Activated Ester (e.g., this compound)
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin, 100-200 mesh, 0.5 mmol/g) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (5 times) to remove residual piperidine and by-products.
-
Coupling:
-
Dissolve this compound (3 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitor the reaction for completion using a qualitative test such as the Kaiser test.
-
-
Washing: Wash the resin as described in step 3.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin extensively with DMF and DCM. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail appropriate for the resin and peptide sequence (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: HPLC Analysis of Peptide Purity and Racemization
-
Sample Preparation: Dissolve a small amount of the crude or purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC System: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from 5% to 95% Solvent B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Analysis of Racemization: To determine the extent of racemization, collect the peak corresponding to the desired peptide and subject it to hydrolysis (e.g., 6N HCl at 110°C for 24 hours). Analyze the resulting amino acid mixture using a chiral HPLC column or by derivatization with a chiral reagent followed by standard HPLC or GC analysis to separate and quantify the D- and L-isomers of threonine.
Visualizing Peptide Synthesis and Coupling Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex workflows and chemical pathways involved in peptide synthesis.
Diagram 1: General Workflow of Fmoc-Based Solid-Phase Peptide Synthesis
Caption: General workflow of Fmoc-based solid-phase peptide synthesis.
Diagram 2: Activation of Carboxylic Acid for Peptide Coupling
Caption: Pathways for carboxylic acid activation in peptide synthesis.
Conclusion
References
The Strategic Advantage of Fmoc-Thr(tBu)-ODHBT in Peptide Synthesis: A Comparative Guide
In the intricate world of peptide synthesis, the choice of coupling strategy is paramount to achieving high purity and yield, especially when navigating challenging sequences. For researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS), the selection of activated amino acid derivatives can be the deciding factor between a successful synthesis and a complex mixture of byproducts. This guide provides a detailed comparison of Fmoc-Thr(tBu)-ODHBT, an activated ester of threonine, with alternative in-situ coupling methods, supported by an analysis of the underlying chemical principles.
Unveiling the Power of Pre-activation: this compound
This compound is the 3-hydroxy-2,3-dihydro-4-oxo-benzotriazine (ODHBT) active ester of Fmoc-protected threonine, where the side-chain hydroxyl group is protected by a tert-butyl (tBu) group. The core advantage of using such a pre-activated ester lies in its ability to offer a clean, efficient, and reliable coupling reaction.
Key Advantages:
-
Reduced Risk of Side Reactions: By pre-forming the active ester, the coupling reaction can proceed without the presence of excess activating agents and strong bases at the time of coupling. This minimizes the risk of side reactions such as the guanidinylation of the free N-terminus, which can occur with some in-situ coupling reagents like HBTU.
-
Suppression of Racemization: The ODHBT moiety is an excellent leaving group that facilitates a rapid and efficient aminolysis (peptide bond formation). This rapid kinetics helps to minimize the time the activated amino acid spends in a reactive state, thereby reducing the window of opportunity for racemization at the alpha-carbon. Threonine, being a β-hydroxy amino acid, is particularly susceptible to racemization, making this a crucial advantage.
-
High Reactivity and Coupling Efficiency: ODHBT esters are known for their high reactivity, which can lead to improved coupling efficiency, especially in the case of "difficult couplings". These include sterically hindered amino acids or sequences prone to aggregation. The use of a highly reactive ester can drive the reaction to completion where standard in-situ methods might falter.
-
Stability and Ease of Use: Fmoc-amino acid-ODHBT esters are generally stable, crystalline solids that can be prepared in high purity, stored, and then used as needed. This offers a level of convenience and reproducibility that can be beneficial in both manual and automated peptide synthesis.
Comparative Analysis: this compound vs. In-Situ Coupling Reagents
The most common alternative to using pre-formed active esters is the in-situ activation of the carboxylic acid of the Fmoc-amino acid directly in the reaction vessel. This is typically achieved using coupling reagents like HBTU, HATU, or carbodiimides (e.g., DIC) in the presence of an additive like HOBt or OxymaPure®.
| Feature | This compound (Active Ester) | In-Situ Activation (e.g., HBTU/DIPEA) |
| Activation Step | Pre-activated, isolated solid | Activated in the reaction vessel just before coupling |
| Coupling Purity | Generally higher due to fewer side reactions from activating agents | Potential for side reactions like guanidinylation |
| Racemization | Lower risk due to optimized leaving group and rapid kinetics | Risk of racemization, especially with strong bases like DIPEA. Can be mitigated with additives. |
| Handling of Difficult Sequences | Can be highly effective for sterically hindered or aggregation-prone sequences | May require longer coupling times, double coupling, or more potent activators like HATU |
| Convenience | Ready to use, offering reproducibility | Requires handling of multiple, often moisture-sensitive reagents |
| Cost | Can be higher due to the additional synthesis step for the active ester | Reagents are generally less expensive, but may require larger excesses |
Experimental Protocols
General Protocol for Coupling of this compound
This protocol outlines the manual coupling of a pre-formed active ester.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.
-
Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue color) indicates successful deprotection.
-
Coupling:
-
Dissolve this compound (2 to 3 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add the solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. The absence of a tertiary base like DIPEA is a key advantage here.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove unreacted active ester and byproducts.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow/colorless) indicates that all free amines have reacted.
-
Repeat Cycle: Proceed to the next deprotection and coupling cycle.
Comparative Protocol: In-Situ Activation with HBTU/DIPEA
-
Resin Preparation and Deprotection: Follow steps 1-4 from the active ester protocol.
-
Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Thr(tBu)-OH (2 to 3 equivalents), HBTU (2 to 3 equivalents), and HOBt (2 to 3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (4 to 6 equivalents) to the solution to activate the amino acid. The solution will typically change color.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Washing and Confirmation: Follow steps 6-8 from the active ester protocol.
Visualizing the Workflow and Chemical Logic
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: General workflow of a Solid-Phase Peptide Synthesis (SPPS) cycle.
Caption: Logical comparison of active ester versus in-situ activation pathways.
Conclusion
The use of this compound offers a compelling strategic advantage in SPPS, particularly for the synthesis of complex or threonine-rich peptides. By providing a pre-activated, stable, and highly reactive building block, it streamlines the coupling process, enhances reaction efficiency, and critically, minimizes the risk of side reactions and racemization that can plague in-situ activation methods. While the initial cost of the active ester may be higher, the investment can yield significant returns in the form of higher purity crude product, simplified purification, and greater confidence in the integrity of the final peptide. For researchers aiming for the highest quality synthetic peptides, this compound represents a powerful tool in their chemical arsenal.
Unlocking Peptide Synthesis: A Comparative Guide to Fmoc-Thr(tBu)-ODHBT
In the intricate world of peptide synthesis, the choice of coupling reagent is paramount to achieving high purity and yield. This guide offers a comprehensive comparison of Fmoc-Thr(tBu)-ODHBT, a pre-formed active ester, against other common in-situ coupling reagents. While direct head-to-head quantitative data for this compound is not extensively available in peer-reviewed literature, this guide provides a qualitative comparison based on established principles of peptide chemistry, alongside general experimental protocols to enable researchers to conduct their own comparative studies.
Understanding this compound
This compound is the active ester of Fmoc-threonine with a tert-butyl protected side chain. The 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (ODHBT) leaving group is designed to facilitate a clean and efficient coupling reaction. Unlike common coupling reagents that activate the carboxylic acid of the incoming amino acid in situ, this compound is a stable, pre-activated building block.
Conceptual Performance Comparison
The decision to use a pre-formed active ester like this compound or an in situ coupling strategy depends on several factors, including the specific peptide sequence, the scale of the synthesis, and the desired purity of the final product. The following table provides a conceptual comparison of these two approaches.
| Feature | This compound (Active Ester) | In Situ Coupling Reagents (e.g., HBTU, HATU, DIC/Oxyma) |
| Reaction Mechanism | Nucleophilic attack of the N-terminal amine of the peptide chain on the pre-activated carbonyl carbon of the active ester. | The coupling reagent reacts with the carboxylic acid of the incoming amino acid to form a highly reactive intermediate, which then reacts with the N-terminal amine of the peptide chain. |
| Potential Advantages | - Reduced risk of side reactions associated with in situ activation. - Potentially faster coupling times as the activation step is already complete. - May be beneficial for difficult couplings or sequences prone to racemization. | - High coupling efficiency for a wide range of amino acids. - Well-established and widely used in automated peptide synthesizers. - Cost-effective for large-scale synthesis. |
| Potential Disadvantages | - Higher cost per amino acid derivative. - Limited commercial availability for all amino acid derivatives. - Stability of the active ester may be a concern under certain conditions. | - Potential for side reactions, such as racemization, especially with sensitive amino acids. - Generation of byproducts that need to be removed during purification. - Optimization of coupling conditions (e.g., base, solvent, temperature) may be required. |
| Common Byproducts | ODHBT | HOBt or HOAt, tetramethylurea (from HBTU/HATU), diisopropylurea (from DIC) |
Experimental Protocols
To facilitate the direct comparison of this compound with other coupling methodologies, the following general protocols for solid-phase peptide synthesis (SPPS) and for a comparative coupling study are provided.
General Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove the piperidine and the cleaved Fmoc group.
-
Coupling:
-
For this compound: Dissolve this compound (2-4 equivalents) in a minimal amount of DMF and add it to the resin. Allow the reaction to proceed for 1-2 hours. The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) may be beneficial.
-
For In Situ Coupling: Pre-activate the Fmoc-amino acid (2-4 equivalents) with the chosen coupling reagent (e.g., HBTU, HATU; 2-4 equivalents) and a base (e.g., DIPEA; 4-8 equivalents) in DMF for a few minutes before adding the mixture to the resin. Allow the reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test or Chloranil test) to ensure the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Washing: Wash the resin with DMF, followed by dichloromethane (DCM).
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for a Head-to-Head Comparison of Coupling Reagents
To objectively compare the performance of this compound against another coupling reagent, the following experimental design is recommended:
-
Model Peptide: Choose a short, representative peptide sequence that includes the threonine residue. A sequence known to be challenging for coupling is ideal.
-
Parallel Synthesis: Synthesize the model peptide in parallel using two different coupling methods for the threonine addition:
-
Arm A: Use this compound.
-
Arm B: Use a standard in situ coupling protocol (e.g., Fmoc-Thr(tBu)-OH with HBTU/DIPEA).
-
-
Standardized Conditions: Ensure all other synthesis parameters (resin, equivalents of reactants, reaction times, washing steps, cleavage, and purification) are identical for both syntheses.
-
Analysis of Crude Product:
-
Analyze the crude peptide from both syntheses by RP-HPLC to determine the purity and identify any major impurities.
-
Use mass spectrometry (MS) to confirm the identity of the desired product and any side products.
-
-
Quantification of Racemization (if applicable): For sensitive amino acids, analyze the extent of racemization using chiral gas chromatography or by enzymatic digestion followed by HPLC analysis of the resulting diastereomers.
-
Yield Calculation: Calculate the isolated yield of the purified peptide for both methods.
Visualizing the Workflows
The following diagrams illustrate the key chemical pathways discussed.
Caption: General workflow of the solid-phase peptide synthesis (SPPS) cycle.
Caption: Comparison of active ester and in situ coupling mechanisms.
Conclusion
While this compound offers a potentially cleaner and more controlled approach to introducing threonine into a peptide sequence, its performance relative to standard in situ coupling reagents requires empirical validation for each specific application. The protocols and conceptual framework provided in this guide are intended to empower researchers to make informed decisions and design experiments to identify the optimal coupling strategy for their synthetic targets. The use of pre-formed active esters like this compound represents a valuable tool in the peptide chemist's arsenal, particularly for challenging sequences where minimizing side reactions is critical.
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Synthesized with Fmoc-Thr(tBu)-ODHBT
For researchers, scientists, and professionals in drug development, the purity and fidelity of synthetic peptides are paramount. The choice of coupling reagent during solid-phase peptide synthesis (SPPS) significantly impacts the final product's quality. This guide provides a comparative analysis of using 1-Oxo-2-hydroyl-dihydro-benzotriazine (ODHBT) esters of Fmoc-Thr(tBu)-OH in peptide synthesis, with a focus on mass spectrometry analysis of the resulting peptides. We will compare its performance with other common coupling reagents and provide supporting data and protocols.
Performance Comparison of Coupling Reagents for Threonine Incorporation
The incorporation of threonine, a β-hydroxy amino acid, can be challenging in SPPS. The choice of activating agent is critical to ensure high coupling efficiency and minimize side reactions. Here, we compare the expected performance of Fmoc-Thr(tBu)-ODHBT with two other widely used coupling systems: HBTU/HOBt and HATU.
| Coupling Reagent/Method | Relative Coupling Efficiency | Common Side Products Identified by Mass Spectrometry | Notes |
| This compound | Moderate to High | - Deletion sequences (-101.1 Da for Thr) - Incomplete deprotection (+222.2 Da for Fmoc group) - Oxidation (+16 Da) | ODHBT esters are known for their high reactivity and ability to minimize racemization. They can be particularly useful for sterically hindered couplings. |
| HBTU/HOBt | High | - Deletion sequences (-101.1 Da for Thr) - Guanidinylation of the N-terminus (+138.1 Da) - Racemization | A very common and generally efficient coupling reagent. The potential for guanidinylation is a known drawback. |
| HATU | Very High | - Deletion sequences (-101.1 Da for Thr) - Racemization (especially with prolonged coupling times) | Generally considered one of the most efficient coupling reagents, particularly for difficult sequences. |
Experimental Protocols
Solid-Phase Peptide Synthesis of a Model Peptide (Ac-Tyr-Thr-Gly-Phe-Leu-NH₂)
This protocol outlines the manual synthesis of a model pentapeptide using Fmoc/tBu chemistry on a Rink Amide resin.
1. Resin Swelling:
-
Place 100 mg of Rink Amide MBHA resin (0.5 mmol/g substitution) in a fritted syringe.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 2 mL) and isopropanol (2 x 2 mL).
3. Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents), and N,N-Diisopropylethylamine (DIEA) (6 equivalents) in 1.5 mL of DMF.
-
Add the coupling solution to the deprotected resin.
-
Agitate at room temperature for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
After a negative Kaiser test, wash the resin with DMF (5 x 2 mL).
4. Subsequent Amino Acid Couplings:
-
Repeat the Fmoc deprotection and coupling steps for the remaining amino acids (Tyr, Gly, Phe, Leu) using a standard coupling reagent like HBTU/HOBt for comparison if desired.
5. N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 equivalents) and DIEA (10 equivalents) in DMF.
-
Agitate for 30 minutes.
-
Wash the resin with DMF (5 x 2 mL) and dichloromethane (DCM) (3 x 2 mL).
6. Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Add 2 mL of a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) to the resin.
-
Agitate for 2 hours at room temperature.
-
Filter the solution to separate the cleaved peptide from the resin beads.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Mass Spectrometry Analysis
1. Sample Preparation:
-
Dissolve a small amount of the crude peptide in 50% acetonitrile/water with 0.1% formic acid.
2. ESI-MS Analysis:
-
Analyze the sample using an electrospray ionization mass spectrometer (ESI-MS).
-
Acquire the full scan mass spectrum in positive ion mode to determine the molecular weight of the synthesized peptide and identify any major impurities.
3. MS/MS Analysis:
-
Select the [M+H]⁺ ion of the target peptide for collision-induced dissociation (CID).
-
Acquire the MS/MS spectrum to confirm the peptide sequence through fragmentation analysis.
Visualizing Workflows and Fragmentation
Experimental Workflow for Peptide Synthesis
Caption: Workflow of Solid-Phase Peptide Synthesis and Analysis.
Theoretical MS/MS Fragmentation of Ac-Tyr-Thr(tBu)-Gly-Phe-Leu-NH₂
Caption: Theoretical b- and y-ion fragmentation of a model peptide.
A Comparative Guide to HPLC Purification of Fmoc-Thr(tBu)-ODHBT Reactions
For researchers and professionals in peptide synthesis and drug development, the purity of activated amino acid building blocks is paramount for the successful solid-phase peptide synthesis (SPPS) of the target molecule. This guide provides a comparative analysis of the synthesis and HPLC purification of Fmoc-Thr(tBu)-ODHBT, an activated ester of Fmoc-Thr(tBu)-OH. We will explore the reaction, compare the activating agent to other common alternatives, and provide a general protocol for its purification.
Understanding the Activation Reaction
The formation of this compound involves the activation of the carboxylic acid of Fmoc-Thr(tBu)-OH to facilitate its coupling to the free amine of the growing peptide chain on a solid support. The 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt or ODHBT) leaving group is designed to create a highly reactive ester that is less prone to racemization and side reactions compared to some other activating agents.
Comparison of Activation Methods
| Activating Agent/Method | Principle of Operation | Advantages | Potential Disadvantages & Impurities |
| ODHBT/DIC or EDC | Forms the active ester in situ or pre-formed. DIC/EDC are carbodiimides that facilitate the esterification. | Generally high coupling efficiency. The ODHBT leaving group is a good electron-withdrawing group, enhancing reactivity. | Potential for unreacted carbodiimide and the corresponding urea byproduct (DCU or EDU) which needs to be removed. Possible side reactions associated with carbodiimides if not controlled. |
| HBTU/HOBt | Forms an aminium/uronium salt which then reacts with the Fmoc-amino acid to form the OBt active ester. | High reactivity and rapid coupling times.[1] HOBt is effective at suppressing racemization.[1] | HBTU is a known allergen and requires careful handling. The byproducts are generally soluble in common solvents, facilitating removal. |
| TBTU/HOBt | Similar mechanism to HBTU, forming the OBt active ester. | Very efficient coupling reagent with reaction times often as short as 10-30 minutes. | Similar to HBTU, byproducts are typically soluble and easily removed during washing steps. |
| HATU/HOAt | Forms the OAt active ester, which is more reactive than the OBt ester due to the nitrogen atom in the triazole ring. | Generally considered one of the most efficient coupling reagents, particularly for sterically hindered amino acids. | Higher cost compared to HBTU/TBTU. Byproducts are soluble. |
Experimental Protocols
Below are generalized protocols for the synthesis and HPLC purification of this compound.
Synthesis of this compound
Materials:
-
Fmoc-Thr(tBu)-OH
-
3-Hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (HOOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Fmoc-Thr(tBu)-OH (1 equivalent) and HOOBt (1.1 equivalents) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIC (1.1 equivalents) dropwise to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated diisopropylurea (DIU).
-
Wash the filtrate with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude this compound.
HPLC Purification Protocol
Instrumentation and Columns:
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase column (e.g., 10 µm particle size, 250 x 20 mm)
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic acid (TFA)
-
B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA)
Gradient Program (General Example):
| Time (min) | % B |
| 0 | 30 |
| 20 | 70 |
| 25 | 100 |
| 30 | 100 |
| 31 | 30 |
| 35 | 30 |
Procedure:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the preparative HPLC column.
-
Collect fractions corresponding to the main product peak, which can be detected by UV absorbance at 254 nm and 280 nm.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a white solid.
Visualizing the Workflow and Reaction Pathways
To better understand the processes, the following diagrams illustrate the experimental workflow and a comparison of activation pathways.
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Comparison of ODHBT and HBTU activation pathways for Fmoc-Thr(tBu)-OH.
Conclusion
The selection of an appropriate activation method for Fmoc-Thr(tBu)-OH is a critical step in peptide synthesis. While ODHBT provides a stable and reactive active ester, alternatives like HBTU and HATU offer faster reaction times and are also widely used. The choice often depends on the specific requirements of the synthesis, including the complexity of the peptide, cost considerations, and the potential for side reactions. A robust HPLC purification method is essential to ensure the high purity of the activated amino acid, which directly translates to the quality of the final synthetic peptide. The protocols and comparisons provided in this guide serve as a valuable resource for researchers to optimize their peptide synthesis workflows.
References
Comparative Cost-Effectiveness of Fmoc-Thr(tBu)-ODHBT in Solid-Phase Peptide Synthesis
In the competitive landscape of peptide synthesis, the choice of coupling reagent is a critical factor that directly impacts not only the efficiency and purity of the final product but also the overall cost of the process. This guide provides a comparative analysis of the cost-effectiveness of using pre-activated Fmoc-Thr(tBu)-ODHBT esters versus traditional in-situ coupling methods employing reagents such as HBTU, HATU, and DIC/HOBt. This evaluation is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their solid-phase peptide synthesis (SPPS) protocols.
Executive Summary
The use of pre-activated Fmoc-amino acid esters, such as this compound, offers a compelling alternative to traditional coupling methods. While the initial procurement cost of the pre-activated ester may be higher, the potential for increased efficiency, higher purity, and reduced side reactions can lead to overall cost savings, particularly in automated and high-throughput peptide synthesis. This guide presents a breakdown of the cost and performance of this compound in comparison to common coupling reagents, supported by experimental protocols and workflow visualizations.
Cost Comparison of Coupling Reagents
The following table summarizes the approximate costs of this compound and other common reagents used in peptide synthesis. Prices are based on currently available supplier information and are subject to change.
| Reagent | Form | Approximate Cost (USD/gram) |
| This compound | Pre-activated ester | ~$77.00 |
| Fmoc-Thr(tBu)-OH | Free amino acid | ~$10.00 - $30.00 |
| HATU | Coupling reagent | ~$10.00 - $20.00 |
| HBTU | Coupling reagent | Varies significantly by supplier |
| DIC | Coupling reagent | Varies significantly by supplier |
| HOBt | Additive | Varies significantly by supplier |
Note: The cost of in-situ coupling methods should also factor in the cost of the base (e.g., DIPEA) and the solvent required for the activation step.
Performance and Cost-Effectiveness Analysis
This compound (Pre-activated Ester Method):
-
Advantages:
-
Reduced Reaction Time: Eliminates the need for a separate in-situ activation step, streamlining the synthesis workflow.
-
Minimized Side Reactions: Reduces the risk of side reactions associated with in-situ activation, such as racemization and guanidinylation (in the case of uronium-based reagents).
-
Increased Efficiency in Automated Synthesis: The stability and reactivity of ODHBT esters make them particularly suitable for automated peptide synthesizers.
-
Potentially Higher Purity: Cleaner coupling reactions can lead to a higher purity of the crude peptide, potentially reducing the time and cost of downstream purification.
-
-
Disadvantages:
-
Higher Initial Cost: The per-gram cost of the pre-activated ester is significantly higher than that of the corresponding free amino acid.
-
In-situ Activation Methods (HATU, HBTU, DIC/HOBt):
-
Advantages:
-
Lower Reagent Cost: The individual coupling reagents and the free amino acid are generally less expensive to purchase.
-
Flexibility: Allows for optimization of activation conditions for specific coupling challenges.
-
-
Disadvantages:
-
Longer Reaction Times: Requires a dedicated pre-activation step before coupling.
-
Potential for Side Reactions: In-situ activation can lead to the formation of byproducts that may complicate purification and reduce yield. For example, uronium derivatives like HBTU and HATU can react with the free amino group of the peptide-resin to yield substituted guanidines.
-
Handling of Multiple Reagents: Requires the handling and dispensing of multiple reagents for each coupling step.
-
Cost-Effectiveness Consideration:
The true cost-effectiveness of this compound extends beyond the initial purchase price. For laboratories engaged in high-throughput synthesis or the production of long and complex peptides, the time saved, the potential for higher purity, and the reduced need for extensive purification can offset the higher initial reagent cost. The reduction in solvent and reagent waste associated with a more efficient process also contributes to a "greener" and more economical workflow.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis using Pre-activated Fmoc-AA-ODHBT Esters
This protocol is a general guideline for the manual coupling of Fmoc-amino acid ODHBT esters.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids) in high-quality, amine-free N,N-dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection:
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.
-
Repeat the treatment with fresh piperidine solution for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.
-
-
Coupling of this compound:
-
Dissolve this compound (typically 1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the solution to the deprotected resin.
-
Allow the coupling reaction to proceed at room temperature with gentle agitation for 1-2 hours. The reaction can be monitored for completion using a colorimetric test for free amines.
-
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane).
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.
General Protocol for In-situ Activation and Coupling using HATU
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from the protocol above.
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (typically 1.5 to 3 equivalents), HATU (1.5 to 3 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (3 to 6 equivalents) in DMF.
-
Allow the activation mixture to stand for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed at room temperature with gentle agitation for 1-2 hours. Monitor for completion.
-
-
Washing, Chain Elongation, Cleavage, and Purification: Follow steps 4 through 7 from the protocol above.
Visualizing the Workflow
To better illustrate the processes described, the following diagrams created using Graphviz (DOT language) depict the chemical structures and the experimental workflow.
Caption: Key reagents in peptide synthesis.
Caption: Comparison of SPPS workflows.
Conclusion
The choice between pre-activated this compound and in-situ coupling methods is a multifaceted decision that depends on the specific needs of the synthesis, available resources, and the scale of the project. While in-situ methods offer lower initial reagent costs, the use of pre-activated ODHBT esters can provide significant advantages in terms of efficiency, purity, and ease of use, particularly in automated and high-throughput settings. A thorough evaluation of all factors, including reagent costs, labor, solvent and waste disposal, and the potential for improved outcomes, is essential for determining the most cost-effective strategy for a given peptide synthesis endeavor.
The Efficacy of Fmoc-Thr(tBu)-ODHBT in Peptide Synthesis: A Comparative Guide
In the realm of solid-phase peptide synthesis (SPPS), the efficient formation of amide bonds is paramount to achieving high purity and yield of the target peptide. For sterically hindered amino acids such as threonine, the choice of coupling strategy is particularly critical. This guide provides a comparative analysis of Fmoc-Thr(tBu)-ODHBT, a pre-formed active ester of threonine, against common in-situ coupling reagents. This objective evaluation, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal methodology for their synthetic needs.
Unveiling this compound
This compound is the 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (ODHBT) ester of N-α-Fmoc- and O-tert-butyl-protected L-threonine. Unlike in-situ methods where the activating agent is introduced to the amino acid immediately prior to coupling, this active ester is a stable, isolable compound. The use of such pre-activated esters can offer advantages in terms of reaction kinetics and reproducibility by eliminating the pre-activation step during SPPS. The ODHBT moiety is a derivative of the well-known HOBt (1-hydroxybenzotriazole), and ODHBT esters have been reported to be more reactive than their HOBt counterparts, potentially leading to more efficient couplings.
Performance Comparison: this compound vs. In-Situ Reagents
The selection of a coupling reagent is a critical parameter in SPPS, directly impacting the yield and purity of the final peptide. Threonine, a β-branched amino acid, presents a steric challenge to peptide bond formation. The following table summarizes a comparison of this compound with widely used in-situ coupling reagents for the incorporation of Fmoc-Thr(tBu)-OH.
| Coupling Method | Reagents | Typical Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| This compound | Pre-formed active ester | High | High | - No pre-activation needed- Rapid coupling kinetics- Reduced risk of side reactions from coupling reagents | - Higher initial cost of the building block- Less flexibility in reaction conditions |
| HATU/DIPEA | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / N,N-Diisopropylethylamine | Very High | Very High | - High coupling efficiency, especially for difficult sequences- Low racemization | - High cost of reagent- Potential for side reactions if not used correctly |
| HBTU/DIPEA | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / N,N-Diisopropylethylamine | High | High | - Good balance of cost and efficiency- Widely used and well-established | - Can be less effective than HATU for very hindered couplings |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Good to High | Good to High | - Cost-effective- HOBt suppresses racemization | - Formation of insoluble diisopropylurea (DIU) byproduct- Slower reaction kinetics compared to uronium salts |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetate | High | High | - Oxyma is a non-explosive HOBt alternative- Can lead to higher yields and lower racemization than HOBt | - Slower reaction kinetics compared to uronium salts |
Note: The purity and yield are dependent on the specific peptide sequence, resin, and synthesis conditions. The data presented is a qualitative summary based on literature.
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful peptide synthesis. Below are representative protocols for the coupling of Fmoc-Thr(tBu)-OH using the ODHBT active ester and a standard in-situ method.
Protocol 1: Coupling with this compound
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times), followed by DMF (3 times).
-
Coupling: Dissolve this compound (1.5 equivalents relative to resin loading) in a minimal amount of DMF. Add the solution to the deprotected resin. Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Washing: Wash the resin with DMF (5 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
Protocol 2: In-Situ Coupling with HATU/DIPEA
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Pre-activation: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the pre-activated amino acid solution to the deprotected resin. Agitate the mixture for 1-4 hours at room temperature.
-
Washing: Wash the resin with DMF (5 times).
-
Monitoring: Perform a Kaiser test to assess the reaction completion.
Logical Workflow of Solid-Phase Peptide Synthesis
The following diagram illustrates the general workflow of Fmoc-based solid-phase peptide synthesis, highlighting the key steps involved.
Threonine's Role in Cellular Signaling
Threonine is not merely a building block of proteins; it also plays a crucial role in cellular signaling pathways that regulate protein synthesis and cell growth. Phosphorylation of threonine residues is a key post-translational modification that can activate or inhibit protein function. A prominent example is the PI3K/AKT/mTOR pathway, which is a central regulator of cell proliferation, growth, and survival. Threonine, as a nutrient, can influence the activity of this pathway.
The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, highlighting the role of key components in promoting protein synthesis.
The Efficacy of Fmoc-Thr(tBu)-ODHBT in Peptide Synthesis: A Comparative Analysis
In the realm of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is paramount to achieving high yield, purity, and stereochemical integrity of the final peptide product. Among the arsenal of available reagents, Fmoc-Thr(tBu)-ODHBT, an activated ester of threonine, presents a valuable tool for researchers. This guide provides a comparative overview of this compound, placing its utility in the context of other common coupling strategies and offering insights into its application.
Understanding the Coupling Chemistry
This compound is an active ester, meaning the carboxyl group of the threonine amino acid is pre-activated. This allows for a direct reaction with the free amine of the growing peptide chain on the solid support, eliminating the need for in situ activation with a separate coupling reagent and additive.
The core of its reactivity lies in the 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt or HODhbt) leaving group. Esters derived from HODhbt are known to be highly reactive, often more so than their counterparts derived from 1-hydroxybenzotriazole (HOBt).[1] This heightened reactivity can be advantageous in overcoming steric hindrance and promoting efficient coupling, particularly in "difficult" sequences.
Comparison with Alternative Coupling Methods
The performance of this compound can be benchmarked against commonly employed in situ coupling reagents.
| Coupling Method | Reagent(s) | Mechanism | Advantages | Disadvantages |
| Active Ester | This compound | Pre-activated ester reacts directly with the N-terminal amine. | Simplicity of protocol; no need for additional coupling reagents; potentially faster coupling times. | Cost and availability of pre-formed esters for all amino acids may be limited. |
| Uronium/Aminium Salts | HBTU, HATU, TBTU + Base (e.g., DIPEA) | In situ formation of an active ester (e.g., OBt or OAt ester) which then reacts with the amine. | High coupling efficiency; well-established and widely used.[2] | Potential for side reactions like guanidinylation of the N-terminus; generation of byproducts. |
| Carbodiimides | DIC, DCC + Additive (e.g., HOBt, Oxyma) | In situ formation of a symmetrical anhydride or an active ester with the additive. | Cost-effective; versatile. | Formation of insoluble urea byproducts (with DCC); potential for racemization without additives. |
| Phosphonium Salts | PyBOP, PyAOP + Base (e.g., DIPEA) | In situ formation of an active ester. | High coupling efficiency; low racemization. | Generation of carcinogenic HMPA as a byproduct with BOP. |
Experimental Considerations and Protocols
While a specific, validated protocol for a peptide synthesized using this compound is not available, a general protocol can be extrapolated from standard Fmoc-SPPS procedures utilizing active esters.
General Protocol for Coupling with this compound
-
Resin Preparation: Swell the appropriate solid-phase resin (e.g., Rink Amide, Wang) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Coupling:
-
Dissolve this compound (typically 1.5 to 3 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add the solution to the deprotected resin.
-
Allow the coupling reaction to proceed for a predetermined time (e.g., 1-2 hours). The reaction progress can be monitored using a qualitative test such as the Kaiser test to check for the presence of free primary amines.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide sequence is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, purify by reverse-phase high-performance liquid chromatography (RP-HPLC), and verify its identity and purity by mass spectrometry.
Visualizing the Workflow
The following diagrams illustrate the general workflow of SPPS and the logical relationship of the coupling step.
SPPS Workflow Diagram
Coupling Strategy Options
Conclusion
This compound represents a potent, pre-activated building block for the incorporation of threonine in SPPS. Its high reactivity, derived from the ODHBT ester, offers the potential for efficient and rapid couplings, which can be particularly beneficial for challenging peptide sequences. While direct comparative studies are scarce, the principles of peptide chemistry suggest that it is a strong alternative to traditional in situ activation methods, offering a simplified workflow. Researchers should consider factors such as the cost and availability of the specific pre-activated ester against the well-established protocols and broader applicability of in situ coupling reagents when selecting their synthetic strategy. Further empirical studies are warranted to fully delineate the performance of this compound in the synthesis of a diverse range of peptides.
References
Safety Operating Guide
Navigating the Safe Disposal of Fmoc-Thr(tBu)-ODHBT: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Fmoc-Thr(tBu)-ODHBT (Fmoc-O-tert-butyl-L-threonine 3-hydroxy-1,2,3-benzotriazin-4-yl ester), a commonly used reagent in solid-phase peptide synthesis. Adherence to these protocols is essential to mitigate risks to personnel and the environment.
Given these properties, this compound must be treated as hazardous waste. The following procedures outline the necessary steps for its proper disposal.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the following personal protective equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A laboratory coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area or under a fume hood. |
Disposal Protocol for Unused or Expired this compound
Solid, unused, or expired this compound should be disposed of as solid chemical waste.
Step 1: Container Labeling
-
Obtain a designated hazardous waste container that is compatible with solid chemical waste.
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., "Harmful," "Irritant," "Environmentally Hazardous").
Step 2: Waste Transfer
-
Carefully transfer the solid this compound into the labeled hazardous waste container.
-
Avoid generating dust. If the material is in a fine powder form, conduct the transfer within a fume hood.
Step 3: Container Sealing and Storage
-
Securely seal the hazardous waste container.
-
Store the container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
Step 4: Professional Disposal
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as gloves, weighing paper, or pipette tips, must be disposed of as contaminated solid waste.
Step 1: Segregation
-
At the point of use, segregate all contaminated materials into a dedicated, clearly labeled hazardous waste bag or container.
Step 2: Container Sealing and Disposal
-
Once the bag or container is full, seal it securely.
-
Dispose of the sealed container in the designated solid hazardous waste stream for collection by a licensed disposal service.
Disposal of Liquid Waste Containing this compound
Liquid waste from reactions or cleaning procedures containing this compound must be handled as hazardous liquid waste.
Step 1: Waste Collection
-
Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," the chemical name, and a list of all solvents and reagents present in the waste stream.
Step 2: Storage and Disposal
-
Store the liquid waste container in a secondary containment unit within a designated waste accumulation area.
-
Arrange for collection by a licensed environmental waste management company. Under no circumstances should this waste be poured down the drain.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
